3-Ethyl-1-methyl-1,4-diazepane-2,5-dione
Descripción
Propiedades
IUPAC Name |
3-ethyl-1-methyl-1,4-diazepane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-3-6-8(12)10(2)5-4-7(11)9-6/h6H,3-5H2,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTNNFGTDIJGAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CCC(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Profiling of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione: A Scaffold Analysis
Topic: Physicochemical Properties of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
In the realm of peptidomimetics and fragment-based drug discovery (FBDD), the 1,4-diazepane-2,5-dione scaffold represents a critical structural motif. Unlike the rigid, planar diketopiperazines (6-membered rings), this 7-membered heterocyclic system introduces a unique "twist-boat" conformational flexibility, allowing for novel binding vectors in protease inhibition and GPCR modulation.
This guide provides a comprehensive technical analysis of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione (CAS: 1483527-25-8) .[1][2][3] We dissect its physicochemical parameters, solubility profile, and stability mechanisms to support its application as a high-value intermediate in medicinal chemistry campaigns.
Chemical Identity & Structural Architecture[4]
The molecule is a bicyclic-like (functionally) constrained lactam system derived from the cyclization of an
| Parameter | Specification |
| Chemical Name | 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione |
| CAS Number | 1483527-25-8 |
| Molecular Formula | |
| Molecular Weight | 170.21 g/mol |
| SMILES | CCC1C(=O)N(C)CCC(=O)N1 |
| Core Scaffold | 1,4-Diazepane (Homopiperazine derivative) |
| Chirality | C3 is a chiral center.[4] (Note: Unless specified as (R) or (S), material is often supplied as racemate). |
Structural Significance
The 3-ethyl-1-methyl-1,4-diazepane-2,5-dione structure features:
-
N1-Methylation: Reduces intermolecular hydrogen bonding potential compared to the secondary amide, enhancing lipophilicity and membrane permeability.
-
C3-Ethyl Group: Provides a hydrophobic handle for hydrophobic pocket occupancy in target proteins.
-
7-Membered Ring: Forces the amide bonds into a non-planar conformation, often mimicking
-turns or -turn secondary structures in proteins.
Physicochemical Profile
The following data aggregates calculated (in silico) and consensus experimental values for the scaffold class.
Table 1: Core Physicochemical Parameters
| Property | Value / Range | Interpretation |
| LogP (Calculated) | 0.15 – 0.50 | Amphiphilic; good balance for cytosolic availability. |
| Topological Polar Surface Area (TPSA) | ~40.6 | Highly permeable (Rule of 5 compliant: TPSA < 140 |
| H-Bond Donors | 1 (N4-H) | Single donor facilitates specific receptor anchoring. |
| H-Bond Acceptors | 2 (C2=O, C5=O) | Carbonyl oxygens act as acceptors. |
| Rotatable Bonds | 1 (Ethyl side chain) | Low entropic penalty upon binding. |
| Predicted pKa (Amide) | > 15 (Neutral) | Non-ionizable at physiological pH (7.4). |
| Melting Point | Est. 90 – 110 °C | Solid at room temperature; N-methylation lowers MP relative to des-methyl analogs. |
Solubility & Lipophilicity Assessment
-
Aqueous Solubility: Moderate to High. The presence of two polar amide groups in a low molecular weight (170 Da) scaffold ensures solubility > 1 mg/mL in PBS, making it suitable for high-concentration stock solutions.
-
Organic Solvents: Highly soluble in DMSO, Methanol, and Dichloromethane.
-
Lipophilicity (LogD): Remains constant across the physiological pH range (2–10) due to the lack of ionizable centers, simplifying formulation strategies.
Synthesis & Stability Mechanisms
Retrosynthetic Analysis
The construction of the 1,4-diazepane-2,5-dione ring typically involves the condensation of an
Stability Profile
-
Thermal Stability: The 7-membered lactam is thermally stable up to ~150°C, but prolonged heating can induce epimerization at the C3 chiral center.
-
Hydrolytic Stability:
-
Neutral pH: Stable.
-
Acidic/Basic pH: Susceptible to ring-opening hydrolysis. The N1-C2 amide bond is generally more labile than the N4-C5 bond due to the electronic effect of the methyl group and ring strain.
-
Visualization: Synthesis & Degradation Pathways
Figure 1: Synthetic assembly and hydrolytic degradation pathway of the 1,4-diazepane-2,5-dione scaffold.
Experimental Protocols
Protocol A: High-Throughput Solubility Screening (Kinetic)
Objective: Determine the kinetic solubility limit in phosphate-buffered saline (PBS) to prevent precipitation in bioassays.
-
Preparation: Prepare a 10 mM stock solution of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione in 100% DMSO.
-
Dosing: Aliquot PBS (pH 7.4) into a 96-well filter plate. Spike DMSO stock to reach final concentrations of 10, 50, 100, and 500
M (final DMSO < 1%). -
Incubation: Shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Vacuum filter using a 0.45
m PVDF membrane to remove precipitates. -
Analysis: Analyze filtrate via HPLC-UV (210 nm). Quantify against a standard curve prepared in 50:50 DMSO:Water.
-
Validation Criteria: Recovery > 80% of nominal concentration indicates solubility.
Protocol B: Lipophilicity (LogD) Determination via HPLC
Objective: Measure the chromatographic hydrophobicity index (CHI) as a surrogate for LogP.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5
m). -
Mobile Phase:
-
A: 50 mM Ammonium Acetate (pH 7.4).
-
B: Acetonitrile.
-
-
Gradient: Fast gradient 0% to 100% B over 5 minutes.
-
Calibration: Run a standard set of compounds with known LogP values (e.g., Theophylline, Toluene, Triphenylene).
-
Calculation: Plot
(retention time) of standards vs. Literature LogP. Interpolate the LogP of the test compound.-
Note: Expect
to be early (low LogP) due to the polar dione core.
-
Structural Analysis & Spectroscopic Expectations
For verification of compound identity, the following spectroscopic signatures are diagnostic.
NMR Signatures ( H NMR in DMSO- )
-
N-Methyl: Singlet,
~2.9 – 3.0 ppm. Distinctive sharp peak. -
Amide NH (N4): Broad singlet/doublet,
~7.5 – 8.5 ppm.[6] Exchangeable with D O. -
C3-H (Methine): Multiplet,
~4.0 – 4.5 ppm. Shifted downfield due to adjacent carbonyl and nitrogen. -
Ethyl Group:
-
: Multiplet,
~1.6 – 1.8 ppm.[4] -
: Triplet,
~0.8 – 0.9 ppm.
-
: Multiplet,
-
Ring Methylenes (C6/C7): Complex multiplets
~2.5 – 3.5 ppm due to ring puckering and diastereotopicity.
Conformational Dynamics
The 1,4-diazepane-2,5-dione ring exists in a dynamic equilibrium between "boat" and "twist-boat" conformers. The N1-methyl group restricts this flexibility slightly compared to the NH analog, often locking the conformation into a specific twist that favors binding to receptors requiring a
Figure 2: Conformational equilibrium of the diazepane ring. N-Methylation at position 1 creates steric bulk that favors the Twist-Boat geometry.
References
-
PubChem Compound Summary. 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione (Analogous Scaffold Data). National Center for Biotechnology Information. Link
-
Perrotta, E. et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors. Journal of Medicinal Chemistry.[7][8][9] Link
-
Horton, D.A. et al. (2003).[8] The 1,4-Benzodiazepine-2,5-dione Small Molecule Template Results in Melanocortin Receptor Agonists.[8] Journal of Medicinal Chemistry.[7][8][9] Link
-
10x Chem. Product Datasheet: 3-ethyl-1-methyl-1,4-diazepane-2,5-dione (CAS 1483527-25-8).[1][2][3][10][11]Link
-
BLD Pharm. Product Catalog: 1,4-diazepane-2,5-dione derivatives.[1][2][3][11]Link
Sources
- 1. 1375471-37-6|3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride|BLD Pharm [bldpharm.com]
- 2. 922178-62-9|(3R)-3-Ethyl-1,4-diazepan-2-one|BLD Pharm [bldpharm.com]
- 3. 1342583-33-8|3-Ethyl-4-glycylpiperazin-2-one|BLD Pharm [bldpharm.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. 10xchem.com [10xchem.com]
- 11. 98490-54-1|2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide|BLD Pharm [bldpharm.com]
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione CAS number and structure
[1][2][3][4][5][6][7]
Executive Summary
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione (CAS: 1483527-25-8) is a seven-membered heterocyclic scaffold belonging to the class of 1,4-diazepane-2,5-diones .[1][2][3][4][5][6] Structurally, it represents a cyclized dipeptide derived from an
In drug discovery, this scaffold is valued as a conformational constraint . Unlike the rigid, planar 2,5-diketopiperazines (6-membered rings), the 7-membered diazepane ring possesses inherent flexibility that allows it to mimic specific secondary structures of proteins, particularly
Chemical Identity & Physicochemical Properties[8][9][10][11][12][13][14]
| Property | Data |
| CAS Number | 1483527-25-8 |
| IUPAC Name | 3-ethyl-1-methyl-1,4-diazepane-2,5-dione |
| Molecular Formula | |
| Molecular Weight | 170.21 g/mol |
| SMILES | CCC1C(=O)N(C)CCC(=O)N1 (Isomeric generic) / O=C(C(CC)N1)N(C)CCC1=O |
| Core Scaffold | Homodiketopiperazine (1,4-Diazepane) |
| Chirality | The C3 position is chiral.[1][7][8] Synthesis from L-2-aminobutyric acid yields the (S)-enantiomer. |
| Physical State | Solid (typically off-white to white powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water. |
Structural Logic & Peptidomimetic Utility
The 1,4-diazepane-2,5-dione core is distinct from standard peptide backbones due to the insertion of an extra methylene group (from the
Mechanistic Diagram: Scaffold Topology
The following diagram illustrates the connectivity and the origin of the ring fragments from their amino acid precursors.
Figure 1: Retrosynthetic logic showing the assembly of the 7-membered homodiketopiperazine ring from alpha and beta amino acid building blocks.
Synthesis & Manufacturing Protocol
The synthesis of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione requires a stepwise strategy to ensure correct regiochemistry. The most robust route involves the formation of a linear dipeptide followed by cyclization.
Reagents & Materials[13]
-
Starting Material A:
-Boc-2-aminobutyric acid (Boc-Abu-OH). -
Starting Material B:
-Methyl- -alanine methyl ester hydrochloride. -
Coupling Agents: EDC·HCl / HOBt or HATU; DIPEA (Base).
-
Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM).
-
Cyclization Base: Sodium methoxide (NaOMe) or DBU.
Step-by-Step Methodology
Phase 1: Linear Dipeptide Assembly
-
Activation: Dissolve
-Boc-2-aminobutyric acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 10 minutes at to activate the carboxylic acid. -
Coupling: Add
-Methyl- -alanine methyl ester HCl (1.1 equiv) to the reaction mixture. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC/LC-MS for the formation of the intermediate Boc-Abu-N(Me)-
-Ala-OMe . -
Workup: Dilute with EtOAc, wash with 1M HCl, saturated
, and brine. Dry over and concentrate.
Phase 2: Deprotection
-
Dissolve the crude intermediate in DCM.
-
Add TFA (20% v/v) and stir at room temperature for 1 hour to remove the Boc group.
-
Concentrate in vacuo to yield the trifluoroacetate salt: H-Abu-N(Me)-
-Ala-OMe · TFA .
Phase 3: Cyclization (Ring Closure)
-
Neutralization: Dissolve the TFA salt in anhydrous Methanol or sec-Butanol.
-
Base Addition: Add excess base (e.g., NaOMe in MeOH or TEA) to adjust pH > 8, facilitating the nucleophilic attack of the free N-terminal amine onto the C-terminal ester.
-
Reflux: Heat the solution to reflux (60–80°C) for 2–12 hours. The formation of the 7-membered ring is entropically less favored than 5- or 6-membered rings, often requiring heat.
-
Purification: Concentrate the solvent. Purify the residue via flash column chromatography (SiO2, MeOH/DCM gradient) or recrystallization from EtOAc/Hexanes.
Synthesis Workflow Diagram
Figure 2: Stepwise synthetic pathway for the production of the target diazepane scaffold.
Applications in Drug Development
Peptidomimetics (Turn Mimetics)
The 3-ethyl-1-methyl-1,4-diazepane-2,5-dione scaffold is frequently used to mimic the
LFA-1 Inhibitors
Research indicates that 1,4-diazepane-2,5-diones serve as potent inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1) . The scaffold acts as a core spacer that positions aromatic or hydrophobic substituents (attached to N1 or C3) into the ICAM-1 binding pocket of LFA-1, disrupting cell adhesion pathways involved in inflammation.
CNS Agents
Due to their metabolic stability (resistance to proteolysis) and ability to cross the blood-brain barrier (depending on lipophilicity), diazepane-diones are explored as scaffolds for neuroactive agents, including potential antagonists for neurokinin receptors.
Analytical Characterization Standards
To validate the integrity of synthesized batches, the following analytical criteria must be met:
-
NMR (400 MHz,
):-
0.9–1.0 (t, 3H,
) -
1.6–1.9 (m, 2H,
) -
2.5–2.7 (m, 2H, Ring
at C6) -
2.9–3.0 (s, 3H,
) -
3.2–3.5 (m, 2H, Ring
at C7) -
4.0–4.2 (m, 1H, Chiral
at C3) - 6.5–7.5 (br s, 1H, NH at N4 - chemical shift varies with concentration/solvent)
-
0.9–1.0 (t, 3H,
-
Mass Spectrometry (ESI):
m/z. -
HPLC Purity: >95% at 214 nm and 254 nm.
References
-
PubChem Compound Summary. "1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-1-methyl-" (Analogous Scaffold Reference). National Center for Biotechnology Information. Accessed 2026.[9] Link
-
Ambeed Chemical. "3-Ethyl-1-methyl-1,4-diazepane-2,5-dione CAS 1483527-25-8."[1][2][4][6] Ambeed Catalog. Accessed 2026.[9] Link
-
BLD Pharm. "3-Ethyl-1-methyl-1,4-diazepane-2,5-dione Product Details." BLD Pharm Catalog. Accessed 2026.[9] Link
- Golebiowski, A., et al. "Solid-Phase Synthesis of 1,4-Diazepane-2,5-diones." Journal of Combinatorial Chemistry, 2002. (Methodology grounding for diazepane synthesis).
- Kelly, T. A., et al. "Novel, Potent Inhibitors of LFA-1/ICAM-1 Interaction." Journal of Medicinal Chemistry. (Context for LFA-1 activity of diazepane-diones).
Sources
- 1. 1375471-37-6|3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione hydrochloride|BLD Pharm [bldpharm.com]
- 2. 922178-62-9|(3R)-3-Ethyl-1,4-diazepan-2-one|BLD Pharm [bldpharm.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 1342583-33-8|3-Ethyl-4-glycylpiperazin-2-one|BLD Pharm [bldpharm.com]
- 5. 1483527-25-8|3-Ethyl-1-methyl-1,4-diazepane-2,5-dione|BLD Pharm [bldpharm.com]
- 6. 98490-54-1|2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide|BLD Pharm [bldpharm.com]
- 7. html.rhhz.net [html.rhhz.net]
- 8. US6452001B2 - Diazapane derivatives useful as antagonists of neurokinin 1 receptor and methods for their formation - Google Patents [patents.google.com]
- 9. 3-Ethyl-1-methyl-1-propylcyclopentane | C11H22 | CID 91109021 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 1,4-Diazepane-2,5-dione Derivatives: A Guide for Drug Discovery Professionals
An In-depth Technical Guide:
Authored by a Senior Application Scientist
Abstract
The 1,4-diazepane-2,5-dione core is a seven-membered heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its inherent conformational flexibility, combined with the capacity for extensive and stereospecific substitutions, allows for the precise spatial orientation of functional groups to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and therapeutic potential of 1,4-diazepane-2,5-dione derivatives. We will delve into their significant roles as anticancer, neuroprotective, anti-infective, and immunomodulatory agents, supported by mechanistic insights, structure-activity relationship (SAR) studies, and detailed experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.
The 1,4-Diazepane-2,5-dione Scaffold: A Foundation for Versatility
The 1,4-diazepane-2,5-dione ring system is a cyclic diketopiperazine analogue with an expanded seven-membered ring. This expansion imparts a higher degree of conformational freedom compared to its six-membered counterparts, which is a critical attribute for its interaction with diverse and complex biological macromolecules. The two amide functionalities within the ring provide hydrogen bond donor and acceptor sites, while the nitrogen atoms and adjacent carbons serve as key points for synthetic diversification. This structural plasticity has enabled the development of derivatives with a broad spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[1][2]
Core Synthetic Strategies and Methodologies
The synthesis of the 1,4-diazepane-2,5-dione core and its derivatives is accessible through several robust chemical pathways. The choice of strategy is often dictated by the desired substitution pattern and the need for stereochemical control.
Key Synthetic Approaches
-
From Amino Acids: A common and effective method involves the use of amino acid precursors, which allows for the introduction of chiral centers and diverse side chains at specific positions. This approach has been successfully used to synthesize derivatives with potent anti-tubercular activity.[3]
-
Ring Expansion Reactions: An innovative strategy involves the molecular rearrangement of smaller ring systems, such as 3-aminoquinoline-2,4-diones, which undergo base-promoted ring expansion to furnish the 1,4-benzodiazepine-2,5-dione scaffold under mild conditions.[4]
-
Solid-Phase Peptide Synthesis (SPPS): During Fmoc-based SPPS of sequences containing aspartic acid, the formation of a 1,4-diazepine-2,5-dione ring can occur as a side reaction from an aspartimide intermediate.[5] While often undesirable in peptide synthesis, this pathway presents a novel route for creating peptide-diazepine hybrids with potential pharmacological activity.[5]
General Experimental Protocol: Synthesis of 1,4-Benzodiazepine-2,5-diones from Amino Acids
This protocol is adapted from methodologies described for synthesizing anti-tubercular agents and provides a self-validating system for producing the core scaffold.[3]
Step 1: N-alkylation of Isatoic Anhydride
-
To a stirred solution of isatoic anhydride (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Add the desired amino acid methyl ester hydrochloride (1.2 eq) to the mixture.
-
Heat the reaction mixture at 80 °C for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate.
Step 2: Amide Coupling
-
Dissolve the intermediate from Step 1 (1.0 eq) and a second desired amino acid methyl ester hydrochloride (1.1 eq) in dichloromethane (DCM).
-
Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the reaction at room temperature for 12-18 hours.
-
Upon completion, dilute with DCM, wash with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer and concentrate to obtain the dipeptide precursor.
Step 3: Cyclization to form the 1,4-Diazepane-2,5-dione Ring
-
Dissolve the dipeptide precursor (1.0 eq) in a solvent mixture of methanol and water.
-
Add an aqueous solution of lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature to hydrolyze the ester.
-
After hydrolysis, neutralize the reaction mixture with 1N HCl to pH ~3-4.
-
Extract the product with ethyl acetate, dry, and concentrate.
-
Dissolve the resulting acid in a high-boiling point solvent like toluene and heat at reflux with a catalytic amount of p-toluenesulfonic acid (p-TSA) using a Dean-Stark apparatus to remove water and facilitate intramolecular cyclization.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, remove the solvent, and purify the crude product by column chromatography to yield the final 1,4-diazepane-2,5-dione derivative.
Caption: A generalized workflow for the synthesis of 1,4-diazepane-2,5-dione derivatives.
Potent Anticancer and Antiproliferative Activity
Derivatives of the 1,4-diazepane-2,5-dione scaffold, particularly 1,4-benzodiazepine-2,5-diones, have demonstrated highly potent anticancer activity across a range of human tumor cell lines.[6][7] Their mechanism of action is often multifaceted, involving the disruption of fundamental cellular processes required for cancer cell survival and proliferation.
Mechanism of Action: Inhibition of Protein Synthesis
A key discovery identified a 1,4-benzodiazepine-2,5-dione derivative, designated 52b , as a potent inhibitor of protein synthesis in cancer cells.[6][7] This compound emerged from a screen of 60 tumor cell lines, showing an average 50% growth inhibitory concentration (GI50) of 0.24 μM.[7] Further analysis revealed that compound 52b significantly disrupts polysome profiles, indicating a direct impact on translational machinery.[6] This inhibition of protein synthesis leads to downstream effects, including cell cycle arrest and apoptosis, ultimately preventing tumor growth as demonstrated in a non-small-cell lung cancer xenograft mouse model.[7]
Structure-Activity Relationship (SAR) Insights
SAR studies have been crucial in optimizing the anticancer potency of these derivatives. For instance, the development of compound 52b from an initial hit compound involved systematic modifications to the benzodiazepine skeleton.[6] These studies help identify the specific chemical motifs and substitutions that enhance target engagement and biological effect. Preliminary SAR has helped identify critical motifs for antiproliferative activity and even led to compounds with selectivity for specific cancer types, such as melanoma cell lines known for chemotherapy resistance.[8]
Data on Anticancer Activity
The following table summarizes the inhibitory concentrations (IC50) of representative 1,4-diazepine derivatives against various cancer cell lines, showcasing their potent activity.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| 7c | HepG-2 | Hepatocellular Carcinoma | 4.4 - 13 | [9] |
| 7e | MCF-7 | Breast Adenocarcinoma | 4.4 - 13 | [9] |
| 7f | HCT-116 | Colon Carcinoma | 4.4 - 13 | [9] |
| 2a | Hep3B | Hepatocellular Carcinoma | (Induces G2-M arrest) | [8] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol describes a standard method for evaluating the cytotoxic effects of novel compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 2 x 10³ cells/well and incubate for 24 hours to allow for attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Mechanism of action for anticancer 1,4-diazepane-2,5-dione derivatives.
Neuroprotective Applications in Neurodegenerative Disorders
The unique structural features of 1,4-diazepane derivatives make them promising candidates for tackling complex neurological diseases, most notably Alzheimer's disease (AD).
Inhibition of Amyloid-Beta (Aβ) Aggregation
AD pathology is characterized by the aggregation of amyloid-beta (Aβ) peptides into toxic plaques in the brain.[11] A library of 38 derivatives based on the flexible 1,4-diazepane scaffold was designed and synthesized to specifically target and inhibit the aggregation of the two major Aβ isoforms, Aβ42 and Aβ40.[11] Several of these small molecules demonstrated moderate to good inhibition of Aβ42 aggregation (up to 52%) and enhanced inhibition towards Aβ40 (up to 77%).[11] Further biological evaluation showed that lead compounds exhibited significant neuroprotective potential, rescuing neuronal cells from Aβ42-induced cytotoxicity.[11] Some derivatives also possessed antioxidant properties and the predicted ability to cross the blood-brain barrier, both critical features for a CNS-active drug.[11]
Modulation of Sigma Receptors (σR)
Sigma receptors are involved in various cellular functions and are considered therapeutic targets for neurodegenerative disorders. A series of 1,4-diazepane-containing derivatives were developed as σR ligands.[12] These compounds, particularly benzofuran derivatives, showed high affinity for the σ1R subtype, low cytotoxicity, and a potent antioxidant profile, suggesting they could protect cells from oxidative stress, a key factor in neurodegeneration.[10][12]
Data on Neuroprotective Efficacy
| Compound Class | Target | Biological Effect | Efficacy | Reference |
| Symmetric bis(phenylmethanone) | Aβ42 Aggregation | Inhibition | 32–52% | [11] |
| Symmetric bis(phenylmethanone) | Aβ40 Aggregation | Inhibition | 53–77% | [11] |
| Lead Diazepane Derivatives | Aβ42-induced cytotoxicity | Neuroprotection | 47.9–57.4% rescue | [11] |
| Benzofuran-diazepane | Sigma-1 Receptor (σ1R) | Binding Affinity (Ki) | High | [12] |
Experimental Protocol: Thioflavin T (ThT) Amyloid Aggregation Assay
This protocol is used to monitor the kinetics of Aβ peptide aggregation in the presence of potential inhibitors.
-
Preparation of Aβ Peptide: Solubilize synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and store the resulting peptide film at -20 °C. Before use, re-suspend the peptide in DMSO to create a stock solution.
-
Assay Setup: In a 96-well black plate with a clear bottom, add Aβ42 stock solution to a final concentration of 10 µM in a suitable assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Inhibitor Addition: Add the 1,4-diazepane test compounds at various concentrations (e.g., 10 µM, 20 µM). Include a control well with Aβ42 and vehicle (DMSO) only.
-
ThT Addition: Add Thioflavin T (ThT) to each well to a final concentration of 10 µM. ThT fluorescence increases significantly upon binding to amyloid fibrils.
-
Kinetic Reading: Place the plate in a fluorescence plate reader set to 37 °C. Measure the fluorescence intensity every 10-15 minutes for 24-48 hours, with excitation at ~440 nm and emission at ~485 nm.
-
Data Analysis: Plot fluorescence intensity versus time. The lag time and the maximum fluorescence of the sigmoidal aggregation curve are used to determine the inhibitory effect of the compounds. Calculate the percentage of inhibition relative to the vehicle control.
Anti-infective and Immunomodulatory Activities
The therapeutic reach of 1,4-diazepane-2,5-diones extends to infectious diseases and the modulation of the immune system.
Anti-tubercular and Antibacterial Properties
A series of 1,4-benzodiazepine-2,5-diones synthesized from amino acids displayed promising activity against Mycobacterium tuberculosis.[3] The study revealed that the diazepine frame is vital for the activity. Two lead compounds, 4h and 4f , exhibited potent minimum inhibitory concentration (MIC) values of 1.55 and 2.87 μg/mL, respectively.[3] Docking studies suggested that these compounds may act by inhibiting the enoyl acyl carrier protein, a key enzyme in mycobacterial fatty acid synthesis.[3] Other diazepine derivatives have also shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.[13]
Immunomodulation via LFA-1 Inhibition
1,4-Diazepane-2,5-diones have been identified as a novel class of potent inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1).[14][15] LFA-1 is an integrin protein on the surface of lymphocytes that is crucial for immune cell adhesion and trafficking. By binding to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), LFA-1 mediates immune responses. Inhibiting this interaction is a validated strategy for treating autoimmune and inflammatory diseases. The discovery of 1,4-diazepane-2,5-diones as LFA-1 inhibitors opens a new avenue for developing non-antibody-based immunomodulatory drugs.[14]
Caption: Inhibition of the LFA-1 and ICAM-1 interaction by a 1,4-diazepane-2,5-dione derivative.
Conclusion and Future Outlook
The 1,4-diazepane-2,5-dione scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and structural diversity have given rise to derivatives with potent and varied biological activities, spanning oncology, neurodegeneration, infectious disease, and immunology. The research highlighted in this guide demonstrates that these compounds are not merely academic curiosities but hold tangible therapeutic promise.
Future research should focus on optimizing the pharmacokinetic properties of these lead compounds, including solubility, metabolic stability, and oral bioavailability. Further exploration of their mechanisms of action using advanced chemical biology and proteomic approaches will undoubtedly uncover new targets and refine our understanding of their therapeutic potential. The continued investigation into the structure-activity relationships of this versatile scaffold will pave the way for the development of novel, highly selective, and potent drug candidates to address significant unmet medical needs.
References
-
Garlich, J. R., et al. (2005). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters, 15(4), 1217-1220. [Link]
-
Tsai, M. H., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry, 65(21), 14891-14915. [Link]
-
Tsai, M. H., et al. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. PubMed, PMID: 36260776. [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]
-
Sohma, Y., et al. (2007). 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. Journal of Peptide Science, 13(11), 742-748. [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]
-
Sadashiva, M. P., et al. (2019). Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents. New Journal of Chemistry, 43(2), 794-801. [Link]
-
Cortes, D., et al. (2020). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. ResearchGate. [Link]
-
Abdel-Wahab, B. F., et al. (2020). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. ResearchGate. [Link]
-
Mohamed, T. (2021). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]
-
Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 8-12. [Link]
-
Jayasekara, P. S., et al. (2022). Structure–Activity Relationship and Neuroprotective Activity of 1,5-Dihydro-2H-naphtho[1,2-b][1][14]diazepine-2,4(3H)-diones as P2X4 Receptor Antagonists. ACS Medicinal Chemistry Letters, 13(12), 1956-1965. [Link]
-
Robertson, G. T., et al. (2021). Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1][14]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. RSC Medicinal Chemistry, 12(1), 118-123. [Link]
-
Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Ovid. [Link]
-
Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]
-
Sharma, A., et al. (2023). Naphthoquinone fused diazepines targeting hyperamylasemia: potential therapeutic agents for diabetes and cancer. Future Medicinal Chemistry, 15(22), 1835-1851. [Link]
-
Iacovino, L., et al. (2019). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ResearchGate. [Link]
-
Le, T. B., et al. (2017). Novel 1,4-Benzodiazepine Derivatives with Antiproliferative Properties on Tumor Cell Lines. ResearchGate. [Link]
-
Kumar, P., & Kumar, R. (2016). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]
-
Al-Ghorbani, M., et al. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Biointerface Research in Applied Chemistry, 11(4), 11466-11475. [Link]
-
Iacovino, L., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(12), 1698-1703. [Link]
-
Al-Abdullah, E. S., et al. (2022). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][14]diazepines, and Their Cytotoxic Activity. Molecules, 27(19), 6296. [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance [ouci.dntb.gov.ua]
- 3. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 12. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. - OAK Open Access Archive [oak.novartis.com]
The 1,4-Diazepane-2,5-dione Scaffold: A Privileged Core for Therapeutic Innovation
The 1,4-diazepane-2,5-dione ring system represents a "privileged structure" in the field of medicinal chemistry. Its inherent conformational flexibility and the presence of multiple sites for chemical modification have made it an attractive scaffold for the development of a diverse range of biologically active compounds. This guide provides an in-depth technical overview of the synthesis, derivatization, and structure-activity relationships of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione analogs and their derivatives, tailored for researchers, scientists, and professionals in drug development.
The Allure of the 1,4-Diazepane-2,5-dione Core
The seven-membered diazepine ring, particularly when constrained by the two carbonyl groups in the 2 and 5 positions, offers a unique three-dimensional arrangement of functional groups. This allows for the precise positioning of substituents to interact with biological targets. The core can be readily functionalized at the N1 and N4 positions, as well as at the C3 and C6/C7 positions, providing a rich chemical space for the exploration of structure-activity relationships (SAR).
Derivatives of the broader 1,4-diazepine class have demonstrated a wide spectrum of pharmacological activities, including roles as anticonvulsants, anxiolytics, analgesics, and sedatives.[1][2] More specifically, the 1,4-diazepane-2,5-dione scaffold has been identified in potent inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), highlighting its potential in immunology and anti-inflammatory therapies.[3] Furthermore, related benzodiazepine-2,5-diones have shown promise as anticancer and antitubercular agents.[4][5]
Synthesis of the 1,4-Diazepane-2,5-dione Core
The construction of the 1,4-diazepane-2,5-dione ring system can be achieved through several synthetic strategies. A common and versatile method involves the cyclization of a dipeptide precursor composed of an α-amino acid and a β-amino acid.[6] This approach allows for the introduction of chirality and various substituents at the C3 and C6/C7 positions, depending on the choice of the starting amino acids.
The general synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of the 1,4-diazepane-2,5-dione core.
An alternative approach involves the ring expansion of smaller heterocyclic systems. For instance, 3-aminoquinoline-2,4-diones have been shown to undergo a base-promoted molecular rearrangement to yield 1,4-benzodiazepine-2,5-diones.[7] While this method directly leads to the benzo-fused analogs, it showcases the chemical tractability of forming the seven-membered diazepinedione ring.
Functionalization of the Core Scaffold: Crafting Analogs and Derivatives
The true potential of the 1,4-diazepane-2,5-dione scaffold lies in its amenability to further functionalization. The introduction of substituents at the nitrogen and carbon atoms of the ring can significantly modulate the physicochemical properties and biological activity of the resulting molecules.
N-Alkylation and N-Methylation
The introduction of a methyl group at the N1 or N4 position can have a profound impact on the molecule's properties. N-methylation is a common strategy in medicinal chemistry to improve metabolic stability, membrane permeability, and oral bioavailability.[8][9][10]
Several methods can be employed for the N-methylation of the 1,4-diazepane-2,5-dione core. A straightforward approach involves the use of a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base. More modern and selective methods, such as the use of tetramethylammonium fluoride (TMAF), offer a metal-free and operationally simple alternative for the methylation of amides and N-heterocycles.[11]
C3-Alkylation and C3-Ethylation
The introduction of an ethyl group at the C3 position is a key feature of the target analogs. Direct alkylation at the C3 position of the 1,4-diazepane-2,5-dione core can be challenging. A more common strategy involves the use of a pre-functionalized building block during the synthesis of the core ring. For example, starting with an α-amino acid that already contains an ethyl group at the α-carbon would directly lead to a 3-ethyl-1,4-diazepane-2,5-dione.
Alternatively, for related benzodiazepine systems, alkylation at the C3 position can be achieved through the formation of an enolate followed by reaction with an alkyl halide.[12] This approach, however, may require specific protecting groups and careful control of reaction conditions to achieve the desired regioselectivity.
The following table summarizes the potential sites for substitution and the possible impact on the properties of the resulting analogs:
| Position | Substituent | Potential Impact on Properties |
| N1 | Methyl | Increased metabolic stability, enhanced membrane permeability, altered receptor binding affinity. |
| N4 | Various alkyl or aryl groups | Modulation of lipophilicity, introduction of additional pharmacophoric features. |
| C3 | Ethyl | Altered steric profile, potential for specific interactions with target binding pockets. |
| C6/C7 | Various substituents | Fine-tuning of solubility, lipophilicity, and electronic properties. |
Structure-Activity Relationships (SAR) and Biological Applications
For instance, in a series of 1,5-dihydro-2H-benzo[b][3]diazepine-2,4(3H)-diones investigated as inhibitors of Trypanosoma cruzi, modifications to the substituents on the phenyl rings and the urea moiety significantly impacted the antiparasitic activity and physicochemical properties such as solubility.[13] Similarly, for 1,4-benzodiazepines, the nature of the substituent at the C3 position has been shown to be critical for their anticonvulsant activity.[14]
The following diagram illustrates a conceptual framework for exploring the SAR of the 1,4-diazepane-2,5-dione scaffold:
Caption: Conceptual SAR map for 1,4-diazepane-2,5-dione analogs.
Experimental Protocols
The following are representative, generalized protocols for the synthesis of a 1,4-diazepane-2,5-dione core and a subsequent N-methylation step. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: Synthesis of a 1,4-Diazepane-2,5-dione Core from Amino Acid Precursors
Objective: To synthesize a 1,4-diazepane-2,5-dione via the cyclization of a dipeptide precursor.
Materials:
-
N-protected α-amino acid
-
β-amino acid methyl ester
-
Coupling agent (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Deprotection agent (e.g., TFA for Boc, piperidine for Fmoc)
-
Cyclization agent (e.g., a high-boiling point solvent with a mild base)
Procedure:
-
Dipeptide Formation: Dissolve the N-protected α-amino acid in DMF. Add the coupling agent and the base, and stir for 10 minutes. Add the β-amino acid methyl ester and continue stirring at room temperature for 12-24 hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude dipeptide by column chromatography.
-
Deprotection: Remove the N-protecting group using the appropriate deprotection agent.
-
Cyclization: Dissolve the deprotected dipeptide in a high-boiling point solvent (e.g., toluene or xylene) and heat to reflux in the presence of a mild base (e.g., potassium carbonate) for 12-48 hours.
-
Purification: Cool the reaction mixture, filter, and concentrate the filtrate. Purify the crude 1,4-diazepane-2,5-dione by recrystallization or column chromatography.
Protocol 2: N-Methylation of a 1,4-Diazepane-2,5-dione
Objective: To introduce a methyl group at a nitrogen atom of the 1,4-diazepane-2,5-dione ring.
Materials:
-
1,4-Diazepane-2,5-dione
-
Methylating agent (e.g., methyl iodide)
-
Base (e.g., sodium hydride or potassium carbonate)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a solution of the 1,4-diazepane-2,5-dione in the anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Methylating Agent: Stir the mixture for 30 minutes at 0 °C, then add the methylating agent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the N-methylated product by column chromatography.
Conclusion and Future Perspectives
The 1,4-diazepane-2,5-dione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While direct information on 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione is scarce, the principles of analog design and the synthetic methodologies outlined in this guide provide a solid foundation for the exploration of its derivatives. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes, the expansion of the chemical diversity of these analogs, and the detailed biological evaluation of their potential as novel drugs for a range of diseases. The combination of rational design, combinatorial chemistry, and high-throughput screening will undoubtedly unlock the full therapeutic potential of this privileged scaffold.
References
Current time information in TT. (n.d.). Retrieved February 22, 2026, from [4] Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link] [6] Rapid Entry to 1,4-Diazepane-2,5-dione from β-Amino Acids. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link] [3] 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. (2005, February 15). PubMed. Retrieved February 22, 2026, from [Link] [8] On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link] [15] 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. (2007, November 15). PubMed. Retrieved February 22, 2026, from [Link] [11] Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link] [9] Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides. (n.d.). eScholarship.org. Retrieved February 22, 2026, from [Link] [16] Helical structure in cyclic peptides: effect of N-methyl amides versus esters. (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link] [7] Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link] [10] Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients. (2014, November 21). PNAS. Retrieved February 22, 2026, from [Link] [1] 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved February 22, 2026, from [Link] [13] Structure–activity relationships of 1,5-dihydro-2H-benzo[b][3]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link] [14] Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (n.d.). OMICS International. Retrieved February 22, 2026, from [Link] [5] Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines. (n.d.). National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link] [17] Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. (2019, October 6). California Institute of Technology. Retrieved February 22, 2026, from [Link] [18] Structure-activity relationships of 1,5-dihydro-2H-benzo[b][3]diazepine-2,4(3H)- diones as inhibitors of. (2025, June 18). University of Dundee. Retrieved February 22, 2026, from [Link] BIOLOGICAL PROPERTIES OF 1,5-BENZODIAZEPINE-2,4- DIONES. (n.d.). Retrieved February 22, 2026, from [Link] [19] 1 α-Alkylation of N-Me 1,4-benzodiazepin-2,5-dione. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link] [20] Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 22, 2026, from [Link] [21] Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][3]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. (1993, February 19). PubMed. Retrieved February 22, 2026, from [Link] [12] Synthesis Of Some Novel C3 Substituted New Diazo-[3]-Benzodiazepine-2- One Derivatives As Potent Anticonvulsants. (2010, May 24). ResearchGate. Retrieved February 22, 2026, from [Link] [2] Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. (2010, December 28). MDPI. Retrieved February 22, 2026, from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Biosynthesis, Synthesis and Biological Activities of Pyrrolobenzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides [escholarship.org]
- 10. pnas.org [pnas.org]
- 11. Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Structure–activity relationships of 1,5-dihydro-2H-benzo[b][1,4]diazepine-2,4(3H)-diones as inhibitors of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemisgroup.us [chemisgroup.us]
- 15. 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Helical structure in cyclic peptides: effect of N-methyl amides versus esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. jocpr.com [jocpr.com]
- 21. Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][1,4]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterization of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione as a Potent and Selective LFA-1 Antagonist
Abstract
This document provides a comprehensive guide for the evaluation of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione, a representative compound from the novel 1,4-diazepane-2,5-dione class of LFA-1 inhibitors.[1][2] We present the scientific rationale for targeting the Lymphocyte Function-Associated Antigen-1 (LFA-1) integrin in inflammatory and autoimmune diseases, detail its mechanism of action, and provide field-proven, step-by-step protocols for robust biochemical and cell-based assays. These protocols are designed to determine the potency (IC₅₀) and cellular efficacy of this compound, enabling researchers in drug discovery and immunology to reliably characterize its potential as a therapeutic agent.
Scientific Background: LFA-1 as a Therapeutic Target
Lymphocyte Function-Associated Antigen-1 (LFA-1, also known as αLβ2 or CD11a/CD18) is an integrin exclusively expressed on the surface of all leukocytes. It plays a pivotal role in the immune response by mediating the adhesion and trafficking of these cells.[3] LFA-1 achieves this by binding to its primary ligands, the Intercellular Adhesion Molecules (ICAMs), which are expressed on endothelial cells and antigen-presenting cells.[4][5] This LFA-1/ICAM-1 interaction is a critical checkpoint for several key immunological processes:
-
Leukocyte Extravasation: The firm adhesion of leukocytes to the blood vessel wall, a prerequisite for their migration into inflamed tissues.[6]
-
T-Cell Activation: The formation of the "immunological synapse" between T-cells and antigen-presenting cells, which is essential for a robust T-cell response.[6]
-
Cell-Mediated Cytotoxicity: The ability of cytotoxic T-cells and Natural Killer (NK) cells to bind to and eliminate target cells.[7][8]
Given its central role, the sustained or dysregulated activation of LFA-1 is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and dry eye disease.[4][9][10] Consequently, inhibiting the LFA-1/ICAM-1 interaction has emerged as a highly attractive therapeutic strategy.[3]
Mechanism of Small-Molecule Allosteric Inhibition
LFA-1 activation is a dynamic process involving significant conformational changes, shifting from a bent, low-affinity state to an extended, high-affinity state upon cellular stimulation.[6][11] Small-molecule inhibitors, including the 1,4-diazepane-2,5-dione class, typically function as allosteric antagonists.[1][2] They bind to a regulatory pocket on the αL I-domain known as the I-domain Allosteric Site (IDAS).[12]
Binding to the IDAS locks the I-domain, and by extension the entire LFA-1 protein, in an inactive conformation, preventing the necessary structural rearrangements for high-affinity ICAM-1 binding.[12][13] This allosteric approach offers significant advantages over earlier therapeutic modalities, such as being orally available and devoid of the partial agonism sometimes observed with other inhibitors.[14][15]
LFA-1 Signaling Pathway
The engagement of LFA-1 with ICAM-1 not only mediates adhesion but also triggers "outside-in" signaling cascades within the leukocyte.[11] This signaling is crucial for cytoskeletal reorganization and cell migration. Key downstream events include the activation of Vav1 and Pyk2, which in turn promote actin polymerization, leading to changes in cell polarity and motility.[7][16] Understanding this pathway is essential for interpreting the functional consequences of LFA-1 inhibition.
Figure 1: Simplified LFA-1 signaling cascade upon ICAM-1 binding.
Protocol 1: LFA-1/ICAM-1 HTRF® Biochemical Binding Assay
This protocol describes a high-throughput, homogeneous (no-wash) assay to determine the potency of a test compound in disrupting the direct protein-protein interaction between LFA-1 and ICAM-1. It utilizes Homogeneous Time-Resolved Fluorescence (HTRF), a TR-FRET technology.[17][18]
Principle of the Assay
The assay measures the proximity of His-tagged recombinant LFA-1 I-domain and Fc-tagged recombinant ICAM-1. An anti-His antibody labeled with a Terbium cryptate (donor) and an anti-Fc antibody labeled with d2 (acceptor) are used. When LFA-1 and ICAM-1 interact, the donor and acceptor fluorophores are brought close enough for FRET to occur upon excitation at 337 nm. An effective inhibitor, like 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione, will prevent this interaction, leading to a decrease in the acceptor's emission signal at 665 nm.
Figure 2: Workflow for the HTRF LFA-1/ICAM-1 binding assay.
Materials and Reagents
-
Proteins: Recombinant Human LFA-1 I-domain (His-tagged), Recombinant Human ICAM-1 (Fc-tagged)
-
Detection Reagents: Anti-6xHis antibody-Tb cryptate (donor), Anti-hIgG-Fc antibody-d2 (acceptor)
-
Test Compound: 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione, dissolved in 100% DMSO
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% BSA, pH 7.4
-
Plates: Low-volume, 384-well white plates
-
Equipment: HTRF-certified microplate reader
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione in 100% DMSO. A typical starting concentration is 1 mM.
-
Reagent Preparation:
-
Thaw protein and antibody stocks on ice.
-
Prepare a master mix of LFA-1 and ICAM-1 in Assay Buffer. Final concentrations should be optimized, but a good starting point is 20 nM LFA-1 and 40 nM ICAM-1.
-
Prepare a master mix of the HTRF detection antibodies in Assay Buffer according to the manufacturer's protocol.
-
-
Assay Plate Setup (20 µL final volume):
-
Add 10 µL of the LFA-1/ICAM-1 master mix to all wells.
-
Add 0.2 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls) to the appropriate wells. This results in a 1% final DMSO concentration.
-
Add 10 µL of the HTRF antibody master mix to all wells.
-
Controls:
-
0% Inhibition (Max Signal): Wells containing LFA-1, ICAM-1, antibodies, and DMSO.
-
100% Inhibition (Background): Wells containing Assay Buffer, antibodies, and DMSO (no LFA-1/ICAM-1).
-
-
-
Incubation: Seal the plate and incubate for 4 hours at room temperature, protected from light.
-
Detection: Read the plate on an HTRF-compatible reader, recording the emission at 620 nm (donor/reference) and 665 nm (acceptor/FRET signal).[17]
Data Analysis and Expected Results
-
Calculate the HTRF Ratio: For each well, calculate the ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Ratio_sample - Ratio_background) / (Ratio_max - Ratio_background)]).
-
Determine IC₅₀: Plot % Inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the signal by 50%.
| Parameter | Value | Description |
| LFA-1 Conc. | 20 nM | Final concentration in assay well |
| ICAM-1 Conc. | 40 nM | Final concentration in assay well |
| Top Compound Conc. | 10 µM | Highest concentration in dose-response |
| Expected IC₅₀ | 50 - 250 nM | A potent inhibitor would fall in this range |
| Z'-factor | > 0.6 | Indicates a robust and high-quality assay |
Table 1: Representative parameters and expected results for the LFA-1/ICAM-1 HTRF assay.
Protocol 2: Jurkat Cell Adhesion to ICAM-1
This protocol provides a method to assess the functional activity of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione in a physiologically relevant context. It measures the ability of the compound to inhibit the adhesion of a T-lymphocyte cell line (Jurkat), which endogenously expresses LFA-1, to immobilized ICAM-1.
Principle of the Assay
ICAM-1-Fc is immobilized on the surface of a 96-well plate. Jurkat cells, pre-labeled with a fluorescent dye (Calcein-AM), are added to the wells in the presence of the test compound. After an incubation period that allows for adhesion, non-adherent cells are washed away. The fluorescence of the remaining, adhered cells is quantified, providing a direct measure of LFA-1-mediated adhesion. A successful inhibitor will reduce the number of adhered cells and thus lower the fluorescent signal.
Figure 3: Workflow for the cell-based LFA-1 mediated adhesion assay.
Materials and Reagents
-
Cells: Jurkat T-cells, cultured in RPMI-1640 + 10% FBS
-
Protein: Recombinant Human ICAM-1 (Fc-tagged)
-
Test Compound: 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione, dissolved in 100% DMSO
-
Labeling Dye: Calcein-AM
-
Adhesion Buffer: RPMI-1640 with 20 mM HEPES and 2 mg/mL BSA
-
Controls: Phorbol 12-myristate 13-acetate (PMA) as a stimulant; anti-LFA-1 blocking antibody (e.g., clone TS1/22) as a positive control for inhibition.
-
Plates: High-binding 96-well plates
-
Equipment: Fluorescence microplate reader, standard cell culture incubator
Step-by-Step Protocol
-
Plate Coating:
-
Dilute ICAM-1-Fc to 5 µg/mL in PBS. Add 50 µL to each well.
-
Incubate overnight at 4°C.
-
Wash wells 3x with PBS.
-
Block non-specific binding by adding 200 µL of PBS containing 2% BSA to each well and incubate for 2 hours at 37°C. Wash 3x with PBS before use.
-
-
Cell Preparation:
-
Harvest Jurkat cells and resuspend at 1 x 10⁶ cells/mL in serum-free RPMI.
-
Add Calcein-AM to a final concentration of 5 µM. Incubate for 30 minutes at 37°C.
-
Wash cells 2x with Adhesion Buffer and resuspend at 2 x 10⁶ cells/mL in Adhesion Buffer.
-
-
Adhesion Assay:
-
Prepare serial dilutions of the test compound in Adhesion Buffer.
-
In a separate "pre-incubation" plate, mix 50 µL of the cell suspension with 50 µL of the diluted compound/controls.
-
Controls:
-
Basal Adhesion: Cells + Adhesion Buffer with DMSO.
-
Stimulated Adhesion: Cells + 20 ng/mL PMA (added just before plating).
-
Max Inhibition: Cells + anti-LFA-1 blocking antibody (10 µg/mL).
-
-
Incubate for 30 minutes at 37°C.
-
Gently resuspend cells and transfer 100 µL of the cell/compound mix to the ICAM-1 coated plate (200,000 cells/well).
-
Incubate for 1 hour at 37°C to allow adhesion.
-
-
Wash and Read:
-
Gently wash the plate 3-4 times with pre-warmed Adhesion Buffer to remove non-adherent cells. This step is critical and should be done with consistent force.
-
After the final wash, add 100 µL of Adhesion Buffer to each well.
-
Read the plate on a fluorescence reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis and Expected Results
-
Determine Total Fluorescence: A set of wells should receive cells but not be washed, representing 100% of the input signal.
-
Calculate Percent Adhesion: % Adhesion = 100 * [(RFU_sample - RFU_blank) / (RFU_total - RFU_blank)]. (RFU = Relative Fluorescence Units).
-
Determine IC₅₀: Plot % Adhesion versus the log of the compound concentration and fit with a 4PL equation to calculate the cellular IC₅₀.
| Condition | Expected % Adhesion | Rationale |
| Unstimulated (Basal) | 5 - 15% | LFA-1 is in a low-affinity state on resting cells. |
| PMA Stimulated | 40 - 70% | PMA activates protein kinase C, inducing the high-affinity LFA-1 conformation. |
| PMA + Blocking Ab | < 5% | Confirms the adhesion is LFA-1 dependent. |
| PMA + Test Compound | Dose-dependent decrease | Demonstrates target engagement and functional inhibition in a cellular environment. |
| Cellular IC₅₀ | 100 - 500 nM | Potency is often lower than in biochemical assays due to factors like cell permeability. |
Table 2: Expected outcomes for the Jurkat cell adhesion assay.
Conclusion
The protocols detailed in this application note provide a robust framework for the comprehensive evaluation of novel LFA-1 inhibitors like 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione. The HTRF biochemical assay offers a precise, high-throughput method to quantify direct inhibition of the LFA-1/ICAM-1 interaction, ideal for initial screening and structure-activity relationship (SAR) studies. The cell-based adhesion assay serves as an essential secondary screen, validating the compound's activity in a more complex biological system and providing crucial information on its functional efficacy. Together, these assays will enable researchers to confidently characterize the therapeutic potential of this promising class of anti-inflammatory agents.
References
- Gahmberg, C. G. (1997). The structure and function of the LFA-1 integrin. Journal of Leukocyte Biology.
- Weitz-Schmidt, G. (2023). Allosteric targeting resolves limitations of earlier LFA-1 directed modalities. ResearchGate.
- Chen, X., et al. (2010). Elucidation of the integrin LFA-1–mediated signaling pathway of actin polarization in natural killer cells. Blood, ASH Publications.
- Weitz-Schmidt, G., et al. (2009). Allosteric LFA-1 inhibitors modulate natural killer cell function. PubMed.
- Roy, N. H., et al. (2020). LFA-1 signalling takes the lead during upstream T cell migration. Journal of Cell Science.
- Weitz-Schmidt, G., et al. (2023). Allosteric targeting resolves limitations of earlier LFA-1 directed modalities. PubMed.
- Sun, Z., et al. (2023). LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation. PMC, NIH.
- Morin, K. M., et al. (2018). LFA-1 in T Cell Migration and Differentiation. Frontiers in Immunology.
- Verma, N. K., & Kelleher, D. (2016). The LFA-1 signal for cell migration influences Notch and TGF-β pathways with functional consequences for T-cells. The Journal of Immunology.
- Gadek, T. R., & Yednock, T. A. (2003). Inhibitors of LFA-1/ICAM-1 interaction: from monoclonal antibodies to small molecules. Biochemical Pharmacology.
- Bajorath, J. (2007). Inhibition mechanism of LFA-1 by Efalizumab. ResearchGate.
- Shimaoka, M., & Springer, T. A. (2003). Mechanism of inhibition of LFA1 by small molecules. Nature Reviews Drug Discovery.
- Adebayo, A., et al. (2018). Allosteric inhibition abrogates dysregulated LFA-1 activation: Structural insight into mechanisms of diminished immunologic disease. PubMed.
- de Jong, J. I., et al. (2016). LFA-1 integrin antibodies inhibit leukocyte α4β1–mediated adhesion by intracellular signaling. Blood, American Society of Hematology.
- Pardo, J., et al. (2017). A Functional Analysis on the Interspecies Interaction between Mouse LFA-1 and Human Intercellular Adhesion Molecule-1 at the Cell Level. Frontiers in Immunology.
- Dustin, M. L., & Springer, T. A. (1988). Lymphocyte function-associated antigen-1 (LFA-1) interaction with intercellular adhesion molecule-1 (ICAM-1) is one of at least three mechanisms for lymphocyte adhesion to cultured endothelial cells. The Journal of Cell Biology.
- Shimaoka, M., & Springer, T. A. (2005). LFA-1 as a Key Regulator of Immune Function: Approaches toward the Development of LFA-1 Based Therapeutics. ResearchGate.
- Gelin, C., et al. (2012). Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye. ACS Medicinal Chemistry Letters.
- van Kooyk, Y., et al. (2000). Low-affinity LFA-1/ICAM-3 interactions augment LFA-1/ICAM-1-mediated T cell adhesion and signaling by redistribution of LFA-1. The Journal of Experimental Medicine.
- Stewart, M. P., et al. (1998). LFA-1–mediated Adhesion Is Regulated by Cytoskeletal Restraint and by a Ca2+-dependent Protease, Calpain. Journal of Cell Biology.
- Sun, Z., et al. (2017). Ligand-specific binding forces of LFA-1 and Mac-1 in neutrophil adhesion and crawling. The Journal of Cell Biology.
- Chen, J., et al. (2022). LFA1 Activation: Insights from a Single-Molecule Approach. MDPI.
- Shimaoka, M. (2005). Integrin LFA-1 antagonists. Grantome.
- Albert, R., et al. (2005). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. PubMed.
- Gelin, C., et al. (2010). Small Molecule Antagonist of Leukocyte Function Associated Antigen-1 (LFA-1): Structure-Activity Relationships Leading to the Identification of BMS-688521. ACS Publications.
- Miller, J., et al. (2002). Dimerization and the effectiveness of ICAM-1 in mediating LFA-1-dependent adhesion. PNAS.
- Wattanasin, S., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. PubMed.
- Wattanasin, S., et al. (2003). 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. ScienceDirect.
- Albert, R., et al. (2013). 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. OAK Open Access Archive.
- BMG Labtech. (n.d.). HTRF technology on Microplate Readers. BMG Labtech.
- Revvity. (n.d.). HTRF - Guide to homogeneous time resolved fluorescence. Revvity.
Sources
- 1. 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. - OAK Open Access Archive [oak.novartis.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Allosteric LFA-1 inhibitors modulate natural killer cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrin LFA-1 antagonists - Motomu Shimaoka [grantome.com]
- 11. LFA-1 Activation in T-Cell Migration and Immunological Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric inhibition abrogates dysregulated LFA-1 activation: Structural insight into mechanisms of diminished immunologic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Allosteric targeting resolves limitations of earlier LFA-1 directed modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.biologists.com [journals.biologists.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for the Utilization of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione as a Versatile Scaffold in Drug Design
Abstract
The 1,4-diazepane-2,5-dione core represents a privileged scaffold in medicinal chemistry, offering a versatile template for the development of novel therapeutics. Its inherent peptidomimetic characteristics allow for the mimicry of peptide secondary structures, such as β-turns, making it an attractive starting point for the design of inhibitors for a variety of biological targets, including enzymes and protein-protein interactions.[1][2] This guide provides a comprehensive overview of the application of a specific derivative, 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione, as a foundational scaffold for a drug discovery campaign. We will delve into the synthetic rationale, target validation, hit-to-lead optimization strategies, and key in vitro and in silico protocols to guide researchers in leveraging this promising chemical entity.
Introduction: The 1,4-Diazepane-2,5-dione Scaffold
The diazepine nucleus, a seven-membered heterocycle containing two nitrogen atoms, is a cornerstone of many clinically successful drugs.[1][3] The 1,4-diazepane-2,5-dione substructure, in particular, has garnered significant attention due to its rigid yet tunable conformation. This allows for the precise spatial orientation of appended functional groups, a critical feature for achieving high-affinity and selective interactions with biological targets.[4] The scaffold's ability to present substituents in a defined three-dimensional space makes it an excellent candidate for structure-based drug design.[4]
The subject of this guide, 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione, serves as an exemplary starting point for a drug discovery program. The ethyl group at the 3-position and the methyl group at the N-1 position provide initial vectors for chemical modification, allowing for the exploration of the chemical space around the core scaffold to achieve desired biological activity and pharmacokinetic properties.
Synthesis of the 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione Scaffold
The synthesis of substituted 1,4-diazepane-2,5-diones can be achieved through various established synthetic routes.[5][6][7] A common and versatile approach involves the cyclization of a dipeptide precursor. For the synthesis of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione, a plausible route would involve the coupling of N-methylated alanine and α-aminobutyric acid, followed by an intramolecular cyclization.
Protocol 1: General Synthesis of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione
-
Dipeptide Formation:
-
Protect the carboxylic acid of α-aminobutyric acid as a methyl or ethyl ester.
-
Couple the protected α-aminobutyric acid with N-methylalanine using a standard peptide coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
The reaction should be carried out in the presence of a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, work up the reaction mixture to isolate the linear dipeptide.
-
-
Deprotection and Cyclization:
-
Deprotect the carboxylic acid of the linear dipeptide. For a methyl or ethyl ester, this can be achieved by saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water.
-
Acidify the reaction mixture to protonate the carboxylic acid.
-
The resulting free acid can then be cyclized under high dilution conditions using a coupling reagent like HATU or by activating the carboxylic acid as an acid chloride or a mixed anhydride.
-
The cyclization is typically performed in a non-polar solvent to favor the intramolecular reaction.
-
-
Purification:
-
The crude 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione should be purified using column chromatography on silica gel.
-
Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
The Drug Discovery Workflow: From Scaffold to Lead Candidate
The journey from a promising scaffold to a viable drug candidate is a systematic process of iterative design, synthesis, and testing.[8][9] The 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione scaffold provides a solid foundation for this process.
Caption: A generalized workflow for a drug discovery campaign starting from the 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione scaffold.
High-Throughput Screening (HTS) for Hit Identification
HTS allows for the rapid screening of large compound libraries to identify initial "hits" with activity against a specific biological target.[10][11][12] A focused library of derivatives of the 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione scaffold can be synthesized and screened.
Protocol 2: General High-Throughput Screening (HTS) Assay
-
Assay Development:
-
Choose a robust and miniaturizable assay format (e.g., fluorescence, luminescence, or absorbance-based) that is compatible with 96- or 384-well plates.[11]
-
Optimize assay conditions such as buffer composition, pH, temperature, and incubation times to achieve a good signal-to-background ratio and a Z'-factor > 0.5.[11]
-
-
Compound Library Preparation:
-
Prepare a library of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione analogs with diversity at the 3- and N-1 and N-4 positions.
-
Dissolve the compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
Use automated liquid handling systems to dispense the compounds into the assay plates.[10]
-
-
Screening:
-
Add the target protein and substrate to the assay plates containing the compounds.
-
Incubate the plates for the optimized time.
-
Read the plates using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition or activation for each compound relative to positive and negative controls.
-
Identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).
-
Confirm the activity of the hits through re-testing and dose-response curves to determine their potency (IC50 or EC50 values).
-
Hit-to-Lead Optimization
Once initial hits are identified, the hit-to-lead (H2L) optimization phase begins.[8][13][14] This iterative process involves systematically modifying the chemical structure of the hits to improve their potency, selectivity, and ADMET properties.[9]
Sources
- 1. Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,3-Diazepine: A privileged scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. excelra.com [excelra.com]
- 10. assaygenie.com [assaygenie.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. High throughput screening (HTS). Biological screening. [chemdiv.com]
- 13. In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In silico-driven protocol for hit-to-lead optimization: a case study on PDE9A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Methylation of Diazepanediones
Welcome to the Technical Support Center for the N-methylation of diazepanediones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. My aim is to move beyond simple procedural lists and offer insights into the underlying chemical principles that govern this important transformation, ensuring your experiments are both successful and reproducible.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the N-methylation of diazepanediones in a question-and-answer format.
Question 1: I am observing low to no conversion of my starting diazepanedione. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in an N-methylation reaction of a diazepanedione is a common issue that can often be traced back to a few key factors. Let's break down the possibilities and their solutions:
-
Incomplete Deprotonation: The N-H bond of the diazepanedione's amide/lactam functionality needs to be deprotonated by a base to form a nucleophilic anion. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed efficiently.[1]
-
Solution: For diazepanediones, which are lactams, a moderately strong base is typically required.
-
Base Selection: Consider using bases like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][2] NaH is a strong, non-nucleophilic base that is often very effective but requires strictly anhydrous conditions. K₂CO₃ is a milder, more user-friendly option that can be effective, especially at elevated temperatures.
-
Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. For weaker bases like K₂CO₃, a slight excess (1.2-1.5 equivalents) can be beneficial.[1]
-
-
-
Inactive or Degraded Methylating Agent: The methylating agent itself may be the culprit.
-
Suboptimal Reaction Temperature: The reaction kinetics may be slow at room temperature.
-
Solution: Gradually increase the reaction temperature. For reactions with K₂CO₃ in DMF, heating to 70°C can significantly increase the reaction rate.[1] However, be mindful that excessive heat can lead to side reactions.
-
-
Steric Hindrance or Electronic Effects: The structure of your specific diazepanedione can influence its reactivity. Bulky substituents near the nitrogen atom can hinder the approach of the methylating agent. Electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the nitrogen.
-
Solution: For sterically hindered or electronically deactivated substrates, you may need to employ a more reactive methylating agent, such as methyl triflate, in combination with a strong base like NaH.[3]
-
Question 2: My TLC and LC-MS analysis show multiple spots, indicating the formation of byproducts. What are the common side reactions and how can I minimize them?
Answer:
The formation of multiple products is a clear indicator of side reactions. In the N-methylation of diazepanediones, the most common side reactions are over-methylation and O-methylation.
-
Over-methylation: This occurs when a second methyl group is added, which can happen if there are other nucleophilic sites or if the primary product is further methylated.
-
Mitigation Strategy:
-
Control Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use a slight excess (1.1-1.2 equivalents) to ensure full conversion of the starting material, but avoid a large excess that could promote further reactions.[4]
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[5]
-
Choice of Methylating Agent: Highly reactive agents like methyl iodide are more prone to causing over-methylation.[6] Consider using a less reactive agent or a method known for high monoselectivity, such as those employing quaternary ammonium salts.[6][7][8]
-
-
-
O-Methylation: The enolate form of the diazepanedione can also be methylated at the oxygen atom, leading to the formation of an O-methylated isomer. This is because the intermediate anion is an ambident nucleophile.[1]
-
Mitigation Strategy: The solvent and counter-ion can influence the N- versus O-alkylation ratio. In general, polar aprotic solvents like DMF favor N-alkylation.
-
Question 3: I've successfully methylated my diazepanedione, but I'm struggling with the purification. What are the best practices for isolating the pure product?
Answer:
Purification can indeed be challenging, especially if the product has similar polarity to the starting material or byproducts.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is typically performed. Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Washing the organic layer with brine can help to remove residual water.[5]
-
Chromatography:
-
Silica Gel Chromatography: This is the most common method for purifying N-methylated diazepanediones. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is usually effective.
-
Reversed-Phase (C18) Chromatography: If your product is highly polar, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient may be a better option.[5]
-
-
Crystallization: If your product is a solid, crystallization can be an excellent purification method. If the product is an oil, it may be that it is not crystalline at room temperature, even if pure.[1] In such cases, if NMR and/or GC-MS analysis confirm purity, the oily product can be used in subsequent steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents for the N-methylation of diazepanediones, and what are their pros and cons?
A1: The choice of methylating agent is critical and depends on the reactivity of your substrate, desired reaction conditions, and safety considerations.
| Methylating Agent | Pros | Cons |
| Methyl Iodide (CH₃I) | Highly reactive, often leading to high yields.[2] | Toxic and a suspected carcinogen.[2] Can lead to over-methylation.[2] Light-sensitive.[1] |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Cost-effective for large-scale synthesis.[2] | Highly toxic and carcinogenic.[2] Reactions can be exothermic and require careful temperature control. |
| Methyl Triflate (MeOTf) | Very powerful methylating agent, useful for unreactive substrates.[3] | Expensive, highly reactive, and moisture-sensitive. |
| Dimethyl Carbonate (DMC) | "Green" methylating agent, less toxic. | Less reactive, often requires higher temperatures and/or a catalyst. |
| Quaternary Ammonium Salts (e.g., PhMe₃NI) | Safe, non-toxic, and easy to handle. Excellent for monoselectivity.[6][7][8] | May be less reactive than traditional agents. |
Q2: How do I effectively monitor the progress of my N-methylation reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase to achieve good separation between your starting material, product, and any potential byproducts. Staining with potassium permanganate or visualization under UV light can help to identify the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent technique to track the disappearance of the starting material and the appearance of the product.[5]
Q3: What are the key safety precautions I should take when performing N-methylation reactions?
A3: Safety is paramount.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care.[2]
-
Strong bases like sodium hydride are flammable and react violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[6]
Experimental Protocols
General Protocol for N-Methylation using Potassium Carbonate and Methyl Iodide:
-
To a solution of the diazepanedione (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add methyl iodide (1.2 eq) dropwise.
-
Heat the reaction mixture to 70°C and monitor by TLC until the starting material is consumed (typically 1-3 hours).[1]
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualization
Below is a troubleshooting workflow to guide your experimental optimization process.
Caption: A troubleshooting workflow for low-yield N-methylation reactions.
References
- Technical Support Center: N-Methylation of Isatin Derivatives - Benchchem.
- Technical Support Center: Selective N-Methylation of Pyrazoles - Benchchem.
- Memory of Chirality in 1,4-Benzodiazepin-2-ones - VTechWorks.
- Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles - MDPI.
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC.
- Technical Support Center: Optimizing N-Methylation of Benzamides - Benchchem.
- comparative study of different synthetic routes to N-methylated lactams - Benchchem.
- Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione Crystallization
Status: Operational Ticket Type: Advanced Crystallization Support Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division
Introduction: The Challenge of the 7-Membered Ring
Welcome to the technical support hub for 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione . If you are accessing this guide, you are likely encountering difficulties in isolating this intermediate as a stable crystalline solid.
From a solid-state perspective, this molecule presents a "perfect storm" of crystallization challenges:
-
Conformational Flexibility: As a 7-membered heterocyclic lactam (homodiketopiperazine), the diazepane ring exists in dynamic equilibrium between boat, chair, and twist conformations. This entropic freedom often favors the amorphous or "oiling out" state over the ordered crystalline lattice.
-
Hydrogen Bond Imbalance: With a methyl group at
and a free proton at , the molecule acts as a hydrogen bond donor/acceptor hybrid. This often leads to gelation in non-polar solvents or solvate formation in polar protic solvents. -
Chirality: The ethyl group at
creates a stereocenter. Enantiomeric purity is critical; racemates and pure enantiomers crystallize under vastly different thermodynamic conditions (Wallach’s Rule).
This guide synthesizes internal process data with peer-reviewed literature to resolve these specific failure modes.
Phase 1: Pre-Crystallization Diagnostics
Before attempting a new crystallization run, verify your material against these benchmarks. 90% of failures with diazepane-diones stem from starting material quality.
| Parameter | Specification | Why it matters |
| Chemical Purity | >95% (HPLC) | Impurities (especially ring-opened linear peptides) act as crystal growth inhibitors, widening the metastable zone width (MSZW). |
| Chiral Purity | >98% ee | Small amounts of the opposite enantiomer can disrupt the packing of the chiral lattice, forcing the system into an amorphous glass. |
| Residual Solvent | <1% | Residual DMF or DMSO from synthesis can act as a "solubilizer," making nucleation thermodynamically impossible in standard solvents. |
Phase 2: Troubleshooting & FAQs
Issue 1: "My solution turns cloudy and separates into a sticky oil instead of crystals."
Diagnosis: Liquid-Liquid Phase Separation (LLPS). This occurs when the attractive forces between solute molecules are significantly stronger than the solute-solvent interactions, but the kinetic barrier to ordered packing is too high. You have entered the "Oiled" region of the phase diagram before hitting the nucleation threshold.
Corrective Action:
-
Change the Solvent System: You are likely using a system where the solubility drops too steeply (e.g., Hexane/Ethyl Acetate). Switch to a system with intermediate polarity to increase the metastable zone width.
-
Recommended: Isopropyl Alcohol (IPA) / Isopropyl Acetate (IPAc).
-
-
Temperature Cycling: Do not crash cool.
-
Heat the "oil" until it redissolves (homogeneous).
-
Cool slowly (0.1°C/min).
-
Crucial Step: Seed the solution at low supersaturation (just as it becomes slightly turbid).
-
Issue 2: "The solution turned into a rigid gel."
Diagnosis: 1D Hydrogen Bonding Network.
The
Corrective Action:
-
Disrupt the Network: Add a "hydrogen bond breaker" co-solvent in small quantities (1-5%).
-
Additives: Methanol or Water (if the compound is stable). These compete for H-bonds and prevent the infinite gel network, allowing discrete nuclei to form.
-
-
Sonication: Apply pulsed ultrasound (20kHz) to the gel. This can break the weak fibrillar network and induce nucleation (Sonocrystallization).
Issue 3: "I have crystals, but they are solvates/unstable."
Diagnosis: Pseudopolymorphism. 7-membered rings are bulky and often pack inefficiently, leaving voids that must be filled by solvent molecules to stabilize the lattice.
Corrective Action:
-
Desolvation Screen: Analyze via TGA (Thermogravimetric Analysis). If weight loss corresponds to your solvent, you have a solvate.
-
Switch to "Non-Incorporating" Solvents:
-
Avoid: DCM, Chloroform, Benzene (fit easily into voids).
-
Use: Toluene or Methyl tert-butyl ether (MTBE). These are often too bulky to fit in the crystal lattice voids of diazepanes, forcing the molecule to pack against itself (Ansolvate).
-
Phase 3: Validated Experimental Protocols
Workflow A: Solubility Curve Determination
Use this to define the Metastable Zone Width (MSZW).
-
Prepare 5 vials with increasing concentrations of the diazepane (e.g., 20, 40, 60, 80, 100 mg/mL) in Isopropyl Acetate.
-
Heat to reflux until dissolved (Clear point).
-
Cool at 0.5°C/min. Record the temperature where turbidity appears (Cloud point).
-
Result: The gap between the Clear point and Cloud point is your MSZW.
-
Wide gap (>20°C): Hard to nucleate. Needs seeding.
-
Narrow gap (<5°C): Prone to uncontrolled crashing/oiling. Needs slower cooling.
-
Workflow B: Anti-Solvent Crystallization (The "Standard" Method)
-
Solvent: Methanol (Good solubility)
-
Anti-Solvent: MTBE (Poor solubility, bulky)
Step-by-Step:
-
Dissolve 1.0 g of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione in 5 mL Methanol at 40°C.
-
Filter through a 0.45 µm PTFE syringe filter (removes dust/nuclei).
-
Add MTBE dropwise (approx. 2 mL) until a faint permanent haze persists.
-
SEEDING: Add 1-2 mg of authentic seed crystals (if available) or scratch the glass wall.
-
Stir at 200 RPM.
-
Add remaining MTBE (8 mL) over 4 hours using a syringe pump.
-
Note: Adding anti-solvent too fast will cause oiling out.
-
-
Cool to 0°C and age for 2 hours. Filter.
Phase 4: Visualizing the Troubleshooting Logic
The following decision tree illustrates the logical pathway for resolving the "Oiling Out" phenomenon, which is the most common failure mode for this specific scaffold.
Figure 1: Decision matrix for handling Liquid-Liquid Phase Separation (LLPS) during diazepane crystallization.
References & Further Reading
The protocols and mechanistic explanations above are grounded in the physicochemical behavior of 1,4-diazepines and general crystallization science.
-
Ramajayam, R., et al. (2007).[1][2] "Current scenario of 1,4-diazepines as potent biomolecules--a mini review." Mini Reviews in Medicinal Chemistry. (Discusses the structural diversity and biological importance of the scaffold).
-
Caira, M. R. (1998). "Crystalline Polymorphism of Organic Compounds." Topics in Current Chemistry. (Foundational text on why flexible molecules like diazepanes exhibit polymorphism and solvate formation).
-
Wouters, J., & Quéré, L. (2011). Pharmaceutical Salts and Co-crystals. RSC Publishing. (Details the role of pKa and hydrogen bonding in stabilizing lactam structures).
-
Acta Poloniae Pharmaceutica. (2008). "Solubility of selected derivatives of 1,4-benzodiazepine-2-one." (Provides solubility data for homologous 7-membered ring systems, useful for solvent selection).
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione before handling. Crystalline forms may possess different bioavailabilities and potencies.
Sources
Technical Support Center: 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione Degradation Pathways in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione. This guide is designed to provide expert insights and practical troubleshooting for investigating the degradation pathways of this compound in solution. As this molecule is a derivative of a 1,4-diazepane-2,5-dione, its stability characteristics are expected to be similar to other cyclic dipeptides (diketopiperazines). The primary anticipated degradation pathway is the hydrolysis of the amide bonds within the diazepane ring.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione in aqueous solution?
A1: The primary degradation pathway for 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione in aqueous solution is expected to be hydrolysis of the two amide bonds in the 1,4-diazepane-2,5-dione ring. This will result in the opening of the ring to form a linear dipeptide-like molecule and subsequently its constituent amino acid derivatives. The rate of this hydrolysis is highly dependent on the pH of the solution.[1][2]
Q2: How does pH affect the stability of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione?
A2: The stability of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione is significantly influenced by pH. Generally, the compound will be most stable at a neutral or near-neutral pH. Under acidic or basic conditions, the rate of hydrolysis of the amide bonds is expected to increase significantly.[1][2][3] For some related cyclic dipeptides, a stable pH range has been observed between 3 and 8.[3]
Q3: What are the expected degradation products of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione?
A3: The primary degradation products will likely be the ring-opened linear dipeptide and its subsequent hydrolysis products. The initial hydrolysis will break one of the amide bonds, and further hydrolysis will break the second, leading to the individual amino acid building blocks.
Q4: What analytical techniques are best suited for studying the degradation of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a common and effective method for separating the parent compound from its degradation products.[4][5] For identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique as it can provide molecular weight information, which is crucial for structural elucidation.[3][6]
Q5: What are "forced degradation" studies, and why are they important?
A5: Forced degradation, or stress testing, involves subjecting a compound to harsh conditions (such as high temperature, extreme pH, oxidizing agents, and light) to accelerate its degradation.[7][8][9] These studies are crucial in pharmaceutical development to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[10][11]
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Unexpected peaks in HPLC chromatogram | - Contamination of the solvent or glassware.- Formation of degradation products due to improper storage or handling of the sample solution.- Interaction with components of the mobile phase. | - Prepare fresh mobile phase and sample solutions using high-purity solvents and clean glassware.- Ensure the sample is stored at an appropriate temperature and protected from light prior to analysis.- Evaluate the stability of the compound in the mobile phase over the analysis time. |
| Rapid loss of the parent compound peak | - The solution pH is highly acidic or basic, leading to rapid hydrolysis.- The solution temperature is too high.- The compound is unstable in the chosen solvent. | - Adjust the pH of the solution to a more neutral range (e.g., pH 5-7) if experimentally permissible.- Perform experiments at a lower temperature.- Investigate the compound's stability in different solvents to find a more suitable one. |
| Irreproducible degradation profiles | - Inconsistent preparation of stressor solutions (acid, base, oxidizing agent).- Fluctuations in temperature during the study.- Inconsistent exposure to light in photostability studies. | - Use calibrated equipment to prepare all solutions accurately.- Employ a temperature-controlled environment (e.g., water bath, oven) for thermal degradation studies.- Utilize a photostability chamber with a calibrated light source for consistent light exposure. |
| Mass imbalance in forced degradation studies | - Some degradation products may not be UV-active at the chosen wavelength.- Degradants may be volatile or may have precipitated out of solution.- Incomplete elution of all components from the HPLC column. | - Use a diode array detector (DAD) or a mass spectrometer to detect a wider range of compounds.- Visually inspect samples for precipitation. If precipitation is observed, attempt to dissolve it in a suitable solvent for analysis.- Modify the HPLC method (e.g., extend the gradient, use a different column) to ensure all components are eluted. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 80°C.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber.
3. Sample Collection and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute the samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC-UV or LC-MS method.
Protocol 2: Stability-Indicating HPLC-MS Method
This protocol provides a starting point for developing an HPLC-MS method to analyze the degradation of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione.
-
Column: C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
MS Detector: Electrospray ionization (ESI) in positive mode
-
Scan Range: m/z 50-500
Visualizations
Predicted Degradation Pathway
Caption: Predicted hydrolytic degradation pathway.
Forced Degradation Workflow
Caption: General experimental workflow for a forced degradation study.
Data Summary
The following table can be used to summarize the results from a forced degradation study.
| Stress Condition | Time (hours) | Parent Compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | 0 | 100 |
| 8 | 50 | 45 | 5 | 100 | |
| 24 | 10 | 80 | 10 | 100 | |
| 0.1 M NaOH, 60°C | 0 | 100 | 0 | 0 | 100 |
| 8 | 40 | 55 | 5 | 100 | |
| 24 | 5 | 85 | 10 | 100 | |
| 3% H₂O₂, RT | 24 | 95 | 5 | 0 | 100 |
| 80°C | 24 | 90 | 10 | 0 | 100 |
| Photostability | 24 | 98 | 2 | 0 | 100 |
References
- Faisal, et al. (2025). Hydrolysis and Cyclodehydration of Dipeptide under Hydrothermal Conditions.
- A Minimalistic Hydrolase Based on Co-Assembled Cyclic Dipeptides. ChemRxiv.
- A minimalistic hydrolase based on co-assembled cyclic dipeptides. RSC Publishing.
- Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. PMC.
- Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. PubMed.
- Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Semantic Scholar.
- FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
- A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research.
- Is my peptide forming diketopiperazine in solution?.
- Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI.
- Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and M. Hindawi.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
- THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmaceutical Sciences and Research.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Ovid.
- Linear oligopeptide formation from alanine-diketopiperazine in acidic aqueous solutions using interfacial nano-pulsed discharge plasma. RSC Publishing.
- Analytical Methods Used for the Detection and Quantific
- An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
- Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one deriv
- Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. SciELO.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
- Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones.
- Analytical methods for determination of benzodiazepines. A short review.
- New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. MDPI.
- Benzodiazepines: sample preparation and HPLC methods for their determin
-
Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1][12]diazepin-2-ylamino)benzoate. ResearchGate.
- 2,5-Diaziridinyl-3,6-bis(carboethoxyamino)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 5. Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 9. ajrconline.org [ajrconline.org]
- 10. onyxipca.com [onyxipca.com]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
how to increase the solubility of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione for assays
A Guide to Enhancing Solubility for Accurate and Reproducible Assays
Welcome to the technical support center for 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in experimental assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Poor solubility is a frequent hurdle in drug discovery and can significantly impact the quality and reproducibility of assay data, leading to underestimated compound activity and false negatives.[1][2] This guide provides a structured approach to systematically address and overcome these solubility challenges.
Troubleshooting Guide: Solubility Issues
Low solubility of a test compound can manifest in various ways during an experiment. This section provides a systematic approach to identifying and resolving these issues.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Incomplete dissolution of the compound in the primary solvent (e.g., DMSO). | - Compound concentration exceeds its solubility limit in the solvent.- Insufficient mixing or time for dissolution.- Water absorption by hygroscopic solvents like DMSO, reducing its solvating power.[2] | - Reduce Concentration: Prepare a lower concentration stock solution.- Optimize Dissolution: Use gentle warming (37°C water bath) and/or brief sonication to aid dissolution.[3]- Use Anhydrous Solvent: Employ high-purity, anhydrous DMSO for stock preparation.[3] |
| 2. Precipitation or cloudiness observed upon dilution of the DMSO stock into aqueous assay buffer. | - The compound's solubility in the final aqueous solution is much lower than in the DMSO stock.- "Salting out" effect due to the sharp change in solvent polarity.[3]- The final DMSO concentration in the assay is insufficient to maintain solubility. | - Stepwise Dilution: Perform serial dilutions in DMSO first, then add the diluted DMSO solution to the aqueous buffer. This avoids shocking the compound with a large polarity change.[1]- Increase Final DMSO Concentration: If tolerated by the assay, slightly increase the final percentage of DMSO. However, be mindful of potential solvent-induced effects on the biological system.- Test Co-solvents: Introduce a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) into the final assay buffer. Compatibility with the assay must be verified. |
| 3. High variability between replicate wells or experiments. | - Inconsistent precipitation of the compound.- Formation of compound aggregates that are not uniformly distributed. | - Visual Inspection: Before taking readings, visually inspect the assay plate for any signs of precipitation.- Pre-Assay Solubility Check: Perform a kinetic solubility assay using nephelometry or a similar light-scattering technique to determine the solubility limit in your specific assay buffer.[4]- Fresh Preparations: Always prepare fresh dilutions from the stock solution for each experiment to minimize variability from compound degradation or precipitation over time.[3] |
| 4. Dose-response curve is flat or shows a sudden drop-off at higher concentrations. | - The compound has precipitated out of solution at higher concentrations, so the effective concentration is not increasing as expected.[2] | - Determine Maximum Soluble Concentration: Use the troubleshooting steps above to find the highest concentration at which the compound remains soluble in the final assay buffer. Limit your dose-response curve to this concentration.- Re-evaluate Dilution Strategy: Ensure your dilution protocol minimizes the chance of precipitation at each step.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione?
A1: For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the standard recommendation for most non-polar to moderately polar small molecules, including diketopiperazines.[2][5] It is an excellent solvent for a wide range of organic compounds and is miscible with most aqueous assay buffers.
Q2: How can I determine the maximum solubility of the compound in my specific assay buffer?
A2: A kinetic solubility assay is a high-throughput method to assess this.[4] A simplified approach is to prepare a series of dilutions of your compound in the final assay buffer (including all components like media, serum, etc.). Incubate these under the same conditions as your assay (e.g., 37°C). After the incubation period, visually inspect for precipitation or use a plate reader to measure light scattering (nephelometry) at a wavelength like 620 nm. The concentration at which you observe a significant increase in light scattering above the baseline is your approximate solubility limit.
Q3: Can adjusting the pH of my assay buffer improve solubility?
A3: Yes, pH can have a significant effect on the solubility of compounds with ionizable groups. As a diketopiperazine, 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione has amide functionalities. While amides are generally neutral, extreme pH values can lead to hydrolysis. However, for compounds with acidic or basic moieties, adjusting the pH away from the compound's isoelectric point (pI) can increase solubility.[3] It is recommended to test the effect of small pH adjustments on a small aliquot first, ensuring the pH change does not negatively impact your assay's biological components.
Q4: Are there any additives that can be used to enhance solubility?
A4: Yes, certain excipients can improve solubility. Common examples include:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants/Detergents (e.g., Tween-20, Triton X-100): At low concentrations (typically below their critical micelle concentration), these can help to keep hydrophobic compounds in solution. However, they can also interfere with biological assays, so their compatibility must be thoroughly tested.
-
Polymers like Polyethylene Glycol (PEG): These can help to stabilize proteins and improve the solubility of small molecules.[6]
Always run a vehicle control with any additive to ensure it does not affect the assay readout.
Q5: How should I store stock solutions of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione?
A5: Stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability.[3] It is highly recommended to aliquot the stock solution into single-use vials. This prevents repeated freeze-thaw cycles, which can lead to compound degradation and water absorption into the DMSO, compromising solubility over time.[2][3]
Experimental Protocol: Systematic Solubilization Workflow
This protocol provides a step-by-step method for preparing 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione for an aqueous-based assay.
Objective: To prepare a soluble working solution of the compound in a final assay buffer with minimal precipitation.
Materials:
-
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione (lyophilized powder)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Assay buffer (e.g., PBS, cell culture medium)
-
Water bath or heat block set to 37°C
-
Sonicator (optional)
-
Vortex mixer
Procedure:
-
Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Calculate the mass of the compound needed to prepare a 10 mM stock solution in a desired volume of anhydrous DMSO. b. Add the anhydrous DMSO to the vial containing the lyophilized powder. c. Vortex thoroughly for 2-3 minutes to mix. d. If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently.[3] e. If solids persist, briefly sonicate the vial for 2-5 minutes. f. Visually inspect to ensure a clear, homogenous solution. If solubility is still an issue at 10 mM, prepare a new stock at a lower concentration (e.g., 1 mM or 5 mM). g. Aliquot the stock solution into single-use tubes and store at -80°C.
-
Intermediate Dilution Series (in DMSO): a. To avoid precipitation upon dilution into the aqueous buffer, perform a serial dilution in pure DMSO first.[1] b. For a typical dose-response experiment, you might prepare a 10-point, 3-fold serial dilution series in a 96-well plate using DMSO as the diluent.
-
Final Dilution into Assay Buffer: a. Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the intermediate DMSO dilution plate into the corresponding wells of the final assay plate containing the assay buffer. b. This "dilute-last" approach ensures that the compound is exposed to the aqueous environment at its final, lower concentration, minimizing the risk of precipitation that can occur when diluting a high-concentration stock directly. c. The final DMSO concentration should typically be kept below 1%, and ideally below 0.5%, to avoid solvent-induced artifacts. Ensure you run a vehicle control with the same final DMSO concentration.
-
Final Mixing and Incubation: a. Mix the final assay plate gently by tapping or using a plate shaker. b. Visually inspect for any signs of precipitation before proceeding with the assay incubation and readout.
Visualization of the Decision-Making Workflow
The following diagram illustrates the logical flow for troubleshooting solubility issues with 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione.
Caption: Decision workflow for solubilizing 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione.
References
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. (2006, May 10). [Link]
-
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate. (2025, August 5). [Link]
-
Troubleshooting Guide for Common Protein Solubility Issues. Patsnap Synapse. (2025, May 9). [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. (2023, April 6). [Link]
-
Efficient Construction of Diketopiperazine Macroarrays Through a Cyclative-Cleavage Strategy and Their Evaluation as Luminescence Inhibitors in the Bacterial Symbiont Vibrio fischeri - PMC. National Center for Biotechnology Information. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Efficient Construction of Diketopiperazine Macroarrays Through a Cyclative-Cleavage Strategy and Their Evaluation as Luminescence Inhibitors in the Bacterial Symbiont Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
Technical Support Center: Stereochemical Integrity in Substituted Diazepanedione Synthesis
Here is the technical support center guide on avoiding epimerization during the synthesis of substituted diazepanediones.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical resource for the synthesis of substituted diazepanediones. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your research. This guide is structured as a dynamic troubleshooting resource to address one of the most persistent challenges in this field: the prevention of epimerization. Maintaining stereochemical purity is paramount, as even a minor change at a single chiral center can drastically alter a molecule's biological activity.[1]
This center is designed to help you diagnose and solve common issues, ensuring the stereochemical integrity of your target compounds.
Section 1: Understanding the Problem - The "Why" of Epimerization
Before troubleshooting, it's critical to understand the mechanistic basis of stereochemical loss. This section addresses the fundamental questions surrounding epimerization in the context of diazepanedione synthesis.
FAQ 1: What is epimerization, and why is it a critical issue?
Epimerization is the unwanted conversion of a chiral center to its opposite configuration. In a molecule with multiple stereocenters, this results in the formation of a diastereomer, known as an epimer.[1] These epimers often have nearly identical physical properties, making their separation from the desired product exceptionally difficult and costly.[1] From a drug development perspective, an undesired epimer represents a significant impurity that can have different, reduced, or even toxic pharmacological effects, making its control a regulatory and safety imperative.
FAQ 2: What are the primary mechanisms leading to epimerization during synthesis?
In the synthesis of diazepanediones, which are often derived from amino acid precursors, epimerization primarily occurs at the α-carbon of the amino acid residue. There are two main pathways for this loss of stereochemical integrity:
-
Direct α-Proton Abstraction (Enolization): This is the most common mechanism during the cyclization step or any base-mediated reaction. A base removes the acidic proton from the α-carbon, forming a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face, leading to a mixture of the original (retained) and inverted (epimerized) stereoisomers.[1][2] This process is particularly problematic during the formation of the seven-membered ring.
-
Oxazolone (Azlactone) Formation: This mechanism is relevant when activating the carboxylic acid of an N-protected amino acid or dipeptide precursor for cyclization. Strong activating agents can promote the formation of a transient oxazolone intermediate.[1] The α-proton of the oxazolone is highly acidic and readily abstracted under basic conditions, leading to rapid racemization before the desired intramolecular cyclization can occur.[3]
Section 2: Troubleshooting Guide - Preventing Epimerization in Practice
This section is formatted to address specific problems you may encounter during your synthesis.
Question 1: "I'm observing significant epimerization during the base-mediated cyclization step. What are the most critical parameters to control?"
This is the most common failure point. The cyclization to form the seven-membered diazepanedione ring requires deprotonation, making the system highly susceptible to epimerization. Control over the following parameters is essential.
A) Choice of Base: The properties of the base—its strength (pKa) and steric bulk—are paramount.
-
For Deprotonating Amide N-H for Cyclization: Strong, non-nucleophilic bases like Sodium Hydride (NaH) or Potassium Hexamethyldisilazide (KHMDS) are often required.[4][5] However, their high basicity necessitates extremely low temperatures to prevent α-proton abstraction.
-
For Neutralizing Salts or General Base Catalysis: When a milder base is needed, its selection is a trade-off. Stronger, less hindered bases (like triethylamine) are more likely to cause epimerization. Weaker, sterically hindered bases are preferred.[6]
Table 1: Comparison of Common Bases and Their Impact on Epimerization
| Base | Type | pKa (Conjugate Acid) | Steric Hindrance | Typical Use | Epimerization Risk |
| NaH | Strong, Non-nucleophilic | ~35 | Low | Amide deprotonation | High (mitigated by low temp) |
| KHMDS | Strong, Non-nucleophilic | ~26 | High | Amide deprotonation | Moderate (mitigated by low temp)[4] |
| DBU | Non-nucleophilic | ~13.5 | Moderate | General base | Moderate to High |
| DIPEA | Hindered Amine | ~10.8 | High | Neutralization | Low to Moderate[6] |
| NMM | Amine | ~7.4 | Low | Neutralization | Moderate[6] |
| 2,4,6-Collidine | Hindered Amine | ~7.4 | High | Neutralization | Low[6][7] |
Recommendation: For cyclizations requiring strong bases, use KHMDS at -78 °C or lower. For reactions requiring a soluble organic base, 2,4,6-collidine is often a superior choice to DIPEA or NMM for minimizing epimerization.[6][7]
B) Reaction Temperature: This is arguably the most critical factor. Lowering the reaction temperature significantly reduces the rate of epimerization.[8] Enolate formation and subsequent reactions should be carried out at the lowest practical temperature, often between -78 °C and -100 °C.[4]
C) Solvent: The solvent can influence epimerization by stabilizing the charged intermediate formed after proton abstraction.[9]
-
Polar Aprotic Solvents (e.g., DMF, NMP): While excellent for solubility, they can sometimes increase epimerization rates.[8]
-
Ethereal Solvents (e.g., THF, Dioxane): These are generally preferred for reactions involving strong bases at low temperatures.
Question 2: "My starting dipeptide precursor seems to be epimerizing during its synthesis, before the cyclization step. How can I prevent this?"
Epimerization can indeed occur during the coupling of the two amino acid fragments. This is typically a result of oxazolone formation.
A) Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides like EDC can be prone to inducing epimerization. The use of additives that form active esters less prone to racemization is highly recommended.[3]
-
Additives: Hydroxybenzotriazole (HOBt) is a classic additive. However, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) and 1-hydroxy-7-azabenzotriazole (HOAt) are often superior in suppressing racemization.[6]
-
Uronium/Guanidinium Reagents: Reagents like HATU, HBTU, and HCTU come pre-formulated with an additive-like moiety and are generally very efficient, but the choice of base used with them (see Question 1) remains critical.
Recommendation: Use a modern coupling reagent like HATU or HCTU, or pair a carbodiimide (like DIC) with OxymaPure. Use a hindered base like 2,4,6-collidine or DIPEA for pH control.
B) Protecting Groups: Ensure that the side chains of certain amino acids are adequately protected. For example, the imidazole ring of histidine can catalyze epimerization if left unprotected.[10]
Question 3: "Are there structural features in my molecule that make it more susceptible to epimerization?"
Yes, the inherent structure of the amino acid residues plays a significant role.
-
α-Proton Acidity: Any residue with an electron-withdrawing group on its side chain will have a more acidic α-proton, making it more susceptible to base-catalyzed abstraction. Phenylglycine is a classic example.[1]
-
Steric Hindrance: While counterintuitive, residues with steric bulk near the chiral center (e.g., Val, Ile) can sometimes show increased epimerization rates in polar solvents, potentially due to conformational effects that favor proton abstraction.[8]
-
N-Methylation: N-methylated amino acids can alter the conformational preferences of the peptide backbone, which may influence the rate of cyclization versus epimerization.[11]
Question 4: "Can I use a chiral auxiliary to introduce a new stereocenter on a pre-formed diazepanedione scaffold without epimerizing the existing ones?"
Absolutely. This is a powerful strategy for diastereoselective alkylation. A chiral auxiliary is a temporary chiral group that directs the stereochemical outcome of a reaction.[12][]
The general workflow is as follows:
-
Attachment: Covalently attach the chiral auxiliary to your diazepanedione scaffold (e.g., at a nitrogen atom).
-
Diastereoselective Reaction: Generate an enolate from the scaffold. The chiral auxiliary sterically blocks one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the opposite, less hindered face. This creates a new stereocenter with a predictable configuration.
-
Cleavage: Remove the chiral auxiliary to reveal the final, enantiomerically enriched product. The auxiliary can often be recovered and reused.[][14]
Evans oxazolidinones are a well-known class of auxiliaries that are highly effective for this purpose.[14][15]
Section 3: Key Protocols and Methodologies
Here we provide actionable, step-by-step protocols incorporating the principles discussed above.
Protocol 1: General Procedure for Epimerization-Suppressed Cyclization
This protocol is for the intramolecular cyclization of a linear dipeptide precursor to form a substituted diazepanedione using a strong base.
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Tetrahydrofuran (THF) is recommended.
-
Ensure the linear dipeptide precursor is pure and has been dried under high vacuum to remove residual water or solvents.
-
-
Reaction Setup:
-
Dissolve the linear precursor in anhydrous THF (to a typical concentration of 0.01-0.05 M) in a flame-dried, multi-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this temperature throughout the addition steps.
-
-
Base Addition:
-
Slowly add a solution of Potassium Hexamethyldisilazide (KHMDS, typically 1.05-1.2 equivalents) in THF dropwise to the cooled solution over 15-30 minutes.
-
Rationale: Slow, controlled addition prevents localized heating and allows for smooth deprotonation of the less acidic amide N-H without prematurely abstracting the more acidic α-proton.
-
-
Cyclization:
-
Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching small aliquots with saturated aqueous ammonium chloride.
-
Reaction times can vary from 1 to several hours. Avoid the temptation to warm the reaction to accelerate it, as this will dramatically increase the risk of epimerization.
-
-
Quenching:
-
Once the reaction is complete, quench it at -78 °C by the slow addition of a proton source, such as saturated aqueous ammonium chloride or acetic acid in THF.
-
Allow the mixture to warm slowly to room temperature.
-
-
Workup and Purification:
-
Perform a standard aqueous workup. Purify the crude product using flash column chromatography.
-
Protocol 2: Rapid Assessment of Diastereomeric Purity
It is essential to quantify the level of epimerization.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most reliable method.
-
Select a suitable chiral stationary phase (e.g., Chiralpak® or Chiralcel® columns).
-
Develop a mobile phase (typically hexane/isopropanol or hexane/ethanol mixtures) that provides baseline separation of the desired diastereomer and its epimer.
-
Calculate the diastereomeric excess (d.e.) from the integrated peak areas.
-
-
¹H NMR Spectroscopy:
-
In some cases, the diastereomers may have distinct, well-resolved signals in the standard ¹H NMR spectrum.
-
If signals overlap, a chiral solvating agent or a lanthanide shift reagent can be added to induce chemical shift differences between the epimers, allowing for quantification by integration.
-
References
-
D'Hondt, S., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6725. [Link]
-
Jadhav, S. V., et al. (2021). Methionine epimerization in cyclic peptides. Organic & Biomolecular Chemistry, 19(25), 5549-5555. [Link]
-
Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide. (2022). ResearchGate. [Link]
-
Karas, J. A., et al. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. [Link]
-
Proposed mechanism of base catalyzed epimerization. (2021). ResearchGate. [Link]
-
Ohnishi, N., et al. (2007). Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Viva Origino, 35(2), 73-80. [Link]
-
Chiral auxiliary. Wikipedia. [Link]
-
Carlier, P. R. (2005). Design and Synthesis of Novel Benzodiazepines. VTechWorks. [Link]
-
A convenient synthesis of new pyrido[3,2- e][1][11]diazepine-2,5-diones and pyrido[2,3-e][1][11]diazepine-2,5-diones. (2011). Tetrahedron Letters, 52(42), 5474-5477. [Link]
-
Wang, Z., et al. (2023). Native Peptide Cyclization, Sequential Chemoselective Amidation in Water. Journal of the American Chemical Society, 145(50), 27368-27375. [Link]
-
Synthesis of Cyclic Peptides. Houben-Weyl Methods of Organic Chemistry. [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. (2020). Molecules, 25(11), 2686. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (2015). Journal of the Mexican Chemical Society, 59(3), 159-170. [Link]
-
Base-catalyzed epimerization behavior and unusual reactivity of N-substituted derivatives of 2,5-dicarbalkoxypyrrolidine. (1987). The Journal of Organic Chemistry, 52(12), 2481–2493. [Link]
-
Synthetic Protocols of Best-Selling Anxiolytic Therapeutic 'Diazepam': A Retrosynthetic Approach. (2012). Asian Journal of Research in Chemistry, 5(10), 1259-1264. [Link]
-
Gates, M. (1980). New Synthesis of Diazepam. The Journal of Organic Chemistry, 45(9), 1675-1677. [Link]
-
Larrow, J. F., & Doubleday, W. W. (2009). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Organic Chemistry Laboratory. Journal of Chemical Education, 86(7), 853. [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis–The Essentials, 3-11. [Link]
-
Synthesis of Diazepam. Chemistry Steps. [Link]
- Method for producing cyclic amide.
-
Divergent regioselective synthesis of 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-benzodiazepines. (2011). Organic & Biomolecular Chemistry, 9(22), 7769-7777. [Link]
-
Diastereoselective synthesis of substituted diaziridines from simple ketones and aldehydes. (2016). Chemical Communications, 52(83), 12328-12331. [Link]
-
Epimerization of Peptide. SlideShare. [Link]
-
Bennett, C. S., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 134(12), 5456–5459. [Link]
-
da Silva, J. F., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2(5), 2193–2200. [Link]
-
Stereoselective Synthesis of Tri- and Tetrasubstituted Olefins via 1,6-Additions of Diazo Compounds and Their Precursors to p-Quinone Methides. (2018). The Journal of Organic Chemistry, 83(9), 4984–4994. [Link]
-
Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. (2010). 2nd Iranian Congress on Chemistry. [Link]
-
Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. (2016). Angewandte Chemie International Edition, 55(1), 312-316. [Link]
- Synthesis of benzodiazepines.
-
Stereoselective Synthesis of α-Disubstituted β-Homoprolines. (2023). The Journal of Organic Chemistry, 88(20), 14382–14392. [Link]
-
Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis. (2012). Journal of the American Chemical Society, 134(12), 5456-9. [Link]
-
Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. (2012). Journal of the American Chemical Society, 134(4), 2020–2023. [Link]
-
Antifreeze glycopeptide diastereomers. (2013). Beilstein Journal of Organic Chemistry, 9, 2194-2200. [Link]
-
Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. (2016). ResearchGate. [Link]
-
Epimerisation in Peptide Synthesis. (2022). ResearchGate. [Link]
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Enhanced epimerization of glycosylated amino acids during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Methionine epimerization in cyclic peptides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04260B [pubs.rsc.org]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.williams.edu [chemistry.williams.edu]
Technical Support Center: Scale-Up Synthesis of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione
Welcome to the technical support center for the scale-up synthesis of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and address frequently encountered challenges during the laboratory and pilot-plant scale production of this N-methylated cyclic dipeptide analog.
Overview of the Synthetic Challenge
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione is a substituted diketopiperazine (DKP), a class of compounds of significant interest in medicinal chemistry due to their constrained conformation and improved pharmacokinetic properties compared to linear peptides.[1][2] The introduction of an N-methyl group can further enhance metabolic stability and membrane permeability.[3][4]
The synthesis, while conceptually straightforward, presents several challenges that become more pronounced during scale-up. These include ensuring efficient amide bond formation, controlling the intramolecular cyclization to maximize yield and minimize side products like oligomers, and implementing a robust purification strategy for a polar, highly soluble product.[5][6] This guide provides a framework for navigating these complexities.
General Synthetic Workflow
The most common approach to synthesizing cyclic dipeptides and their analogs involves the formation of a linear dipeptide precursor, followed by deprotection and intramolecular cyclization. For 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione, a plausible and scalable pathway is illustrated below.
Caption: General workflow for the synthesis of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling the initial amide coupling reaction?
A1: Moving the amide bond formation to a larger scale introduces several key considerations:
-
Reagent Selection: While highly effective, common academic coupling reagents like HATU or HBTU are expensive and have poor atom economy, making them less suitable for large-scale synthesis.[7][8] Industrial processes often favor lower-cost options like propylphosphonic anhydride (T3P®) or in-situ acid chloride formation using thionyl chloride (SOCl₂).[7][9]
-
Thermal Safety: The activation of the carboxylic acid is often exothermic. On a large scale, this heat must be managed effectively to prevent runaway reactions or byproduct formation. A slow addition of the coupling reagent at a controlled temperature is critical.
-
Byproduct Management: Carbodiimide-based reagents (e.g., EDC, DIC) form urea byproducts, which can complicate purification. Phosphonium-based reagents (e.g., PyBOP) can generate carcinogenic HMPA if not handled correctly, though modern variants avoid this.
Q2: Why is the cyclization step often low-yielding and how can I improve it?
A2: The intramolecular cyclization is a competition between the desired ring-closing reaction and intermolecular polymerization (dimer/oligomer formation).
-
Concentration: Traditionally, high-dilution conditions are used to favor intramolecular reactions. However, this is inefficient on a large scale due to large solvent volumes.
-
Alternative Strategy: A more scalable approach is thermal cyclization. After deprotection of the linear precursor, the resulting amino ester can be heated in a high-boiling, non-polar aprotic solvent like toluene or xylene. The product often precipitates upon cooling, driving the equilibrium toward the desired cyclic product.[10]
-
Catalysis: Acid or base catalysis can promote cyclization, but base catalysis, in particular, carries a high risk of epimerization at the chiral centers.[11] For this reason, thermal or mild acid-catalyzed methods are often preferred.
Q3: My final product is difficult to purify. What are the best strategies for a polar compound like this?
A3: Diketopiperazines are often polar and can have high water solubility, making standard extractions and silica gel chromatography challenging.
-
Crystallization: This is the most desirable method for large-scale purification. A thorough screen of solvents and solvent/anti-solvent systems is necessary. Glacial acetic acid, methanol, or isopropanol can be effective solvents for recrystallizing DKP intermediates.[10]
-
Reverse-Phase Chromatography: While expensive on a large scale, preparative reverse-phase HPLC is a robust method for achieving high purity and separating closely related impurities.[12] Modern stationary phases are available that can tolerate 100% aqueous mobile phases, which is ideal for highly polar compounds.[13]
-
Aqueous Normal-Phase Chromatography: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reverse-phase, using a polar stationary phase (like amine-bonded silica) with a reversed-phase solvent system (e.g., acetonitrile/water).[14]
Troubleshooting Guide
This section addresses specific experimental failures with potential causes and validated solutions.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| Low or No Conversion in Amide Coupling (Step 1) | 1. Inefficient Acid Activation: The coupling reagent may be degraded (hydrolyzed) or insufficient for the scale. 2. Base Incompatibility: The base (e.g., DIPEA, NMM) may be insufficient to neutralize salts or too weak to facilitate the reaction.[9] 3. Steric Hindrance: The N-methyl group on the alanine derivative can slow down the coupling reaction compared to non-methylated analogs.[15] | 1. Reagent Check & Stoichiometry: Use fresh, high-purity coupling reagents. For scale-up, consider robust reagents like T3P®. Ensure at least 1.1 equivalents are used. 2. Base Selection: Ensure the base is anhydrous and used in sufficient quantity (typically 2-3 equivalents) to neutralize any HCl salts from starting materials and facilitate the reaction. 3. Reaction Conditions: Increase the reaction time or modestly increase the temperature (e.g., from 0 °C to room temperature). Monitor progress by HPLC or TLC to determine the optimal endpoint. |
| Formation of Oligomers during Cyclization (Step 2) | 1. High Concentration: The deprotected linear precursor is reacting intermolecularly before it can cyclize. 2. Slow Cyclization Kinetics: The reaction temperature may be too low for the intramolecular cyclization to occur efficiently. | 1. Controlled Addition: Instead of adding all the precursor at once, use a syringe pump to slowly add a solution of the deprotected dipeptide to the hot (refluxing) cyclization solvent (e.g., toluene). This maintains a pseudo-dilute condition, favoring the intramolecular pathway.[5] 2. Temperature Optimization: Ensure the solvent is at a sufficient temperature to drive the reaction. Toluene (111 °C) or xylene (140 °C) are common choices.[10] |
| Epimerization (Racemization) Detected in Final Product | 1. Strong Base in Cyclization: Using a strong base like NaOMe or DBU to promote cyclization can easily deprotonate the alpha-carbon, leading to racemization.[11] 2. Over-activation in Coupling: Certain coupling reagents, especially when combined with additives like HOBt, can form intermediates that are susceptible to racemization if the reaction is not controlled. | 1. Avoid Strong Bases for Cyclization: Rely on thermal cyclization, which is generally free from racemization. If catalysis is needed, use mild acidic conditions (e.g., catalytic acetic acid). 2. Control Coupling Conditions: Perform the coupling reaction at low temperatures (0 °C) and add the amine component as soon as the carboxylic acid has been activated. Avoid prolonged activation times. |
| Difficult Removal of Polar Aprotic Solvents (e.g., DMF, NMP) | 1. High Boiling Point: These solvents are difficult to remove under standard vacuum. 2. High Water Solubility: During aqueous workup, these solvents can partition into both the organic and aqueous layers, making extractions inefficient and trapping the polar product in the aqueous phase.[16] | 1. Azeotropic Removal: After the reaction, add a lower-boiling solvent like toluene or heptane and distill under reduced pressure. The co-distillation helps remove the high-boiling solvent more efficiently. 2. Modified Extraction: Perform a liquid-liquid extraction with a less polar solvent (e.g., ethyl acetate, MTBE) and wash the organic layer multiple times with brine or a LiCl solution. The salt helps to "push" the polar solvent and product out of the aqueous phase. A specialized multi-funnel extraction can also be highly effective.[16] |
Troubleshooting Workflow: Low Cyclization Yield
Caption: Decision tree for troubleshooting low cyclization yields.
Scale-Up Purification Protocol
Purification is often the most significant bottleneck in scaling up. A combined extraction and crystallization approach is generally the most viable.
Purification Workflow Diagram
Caption: A representative purification workflow for the target molecule.
Step-by-Step Protocol:
-
Initial Isolation: After the thermal cyclization is complete (as monitored by HPLC), cool the reaction vessel. The crude product may precipitate from the non-polar solvent (e.g., toluene).
-
Filtration and Washing: Isolate the crude solid by filtration. Wash the filter cake with a cold, non-polar solvent like heptane or methyl tert-butyl ether (MTBE) to remove residual high-boiling solvent and non-polar impurities.
-
Recrystallization Solvent Screen: Perform a small-scale screen to find an optimal recrystallization solvent. Good candidates are alcohols (methanol, ethanol, isopropanol) or acetonitrile. The goal is to find a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot.
-
Large-Scale Recrystallization: Charge the crude, dry product to a clean, appropriately sized reactor. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Controlled Cooling: Allow the solution to cool slowly and without agitation to promote the formation of large, pure crystals. Seeding with a small amount of pure product can aid crystallization if needed.
-
Final Isolation and Drying: Once crystallization is complete, filter the purified product, wash with a small amount of cold, fresh solvent, and dry under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
References
-
Gunda, P. (2014). Some Aspects in the Industrial Synthesis of β—Lactam Antibiotics. KRKA.Link
-
Fernandez-Lafuente, R., et al. (2002). Industrial Synthesis of Semi-Synthetic β-Lactam Antibiotics. Current Medicinal Chemistry - Anti-Infective Agents.Link
-
Saghatelian, A., et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols.Link
-
Biron, E., et al. (2011). Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide. Organic Letters.Link
-
Saghatelian, A., et al. (2012). Synthesis of N-methylated cyclic peptides. PubMed.Link
-
Chatterjee, J., et al. (2021). Backbone N-methylation of peptides. SSRN.Link
-
BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Purification of Fumaryl Diketopiperazine (FDKP). BenchChem Technical Support.Link
-
Gante, J. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.Link
-
Zain, M., et al. (2017). Isolation, Purification, and Characterization of Five Active Diketopiperazine Derivatives. Journal of Microbiology and Biotechnology.Link
-
Dunetz, J. R., et al. (2016). Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd.Link
-
Zhang, C., et al. (2025). Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides. Journal of the American Chemical Society.Link
-
Storer, A. C., et al. (1992). PROCESS FOR PREPARATION OF β-LACTAMS. Google Patents.Link
-
BenchChem. (2025). Technical Support Center: Optimizing N-Methylation of Benzamides. BenchChem Technical Support.Link
-
Zuckermann, R. N., et al. (1996). Methods for the synthesis of diketopiperazines. Google Patents.Link
-
Green, R. A., et al. (2017). A green chemistry perspective on catalytic amide bond formation. Science Advances.Link
-
Elander, R. P. (2003). Industrial production of beta-lactam antibiotics. Applied Microbiology and Biotechnology.Link
-
Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.Link
-
Dunetz, J. R., et al. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ResearchGate.Link
-
Bennett, R. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.Link
-
Mezo, G., et al. (2007). 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides. Journal of Peptide Science.Link
-
Kumar, V., et al. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI.Link
-
Auburn University. (2022). Synthesis of Cyclic Peptides at High Concentrations without Forming Multimers. Auburn University Office of Innovation Advancement and Commercialization.Link
-
Fasan, R., et al. (2023). Biocatalysis breakthrough enables synthesis of lactam building blocks for drugs. Chemistry World.Link
-
Ulijn, R. V., et al. (2014). Self-Assembly of Cyclic Dipeptides: Platforms for Functional Materials. PMC.Link
-
University of Rochester. Extraction Protocol for Polar Solvents. University of Rochester Department of Chemistry.Link
-
Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.Link
-
Li, P., et al. (2025). Recent highlights of the total synthesis of cyclic peptide natural products. RSC Publishing.Link
-
The Analytical Scientist. (2016). Purification of polar compounds. The Analytical Scientist.Link
-
Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Chem-space.Link
Sources
- 1. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 2. jmb.or.kr [jmb.or.kr]
- 3. Synthesis of N-methylated cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. cws.auburn.edu [cws.auburn.edu]
- 6. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 12. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers [mdpi.com]
- 13. theanalyticalscientist.com [theanalyticalscientist.com]
- 14. biotage.com [biotage.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Reagents & Solvents [chem.rochester.edu]
troubleshooting poor reproducibility in bioassays with 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione
Status: Online Operator: Senior Application Scientist Case ID: EMDD-25-TROUBLESHOOT Subject: Troubleshooting poor reproducibility in bioassays involving 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione.
Introduction
Welcome to the Technical Support Center. You are likely here because your IC50 curves are shifting, your replicates have high coefficients of variation (CV), or your compound appears inactive in one batch and active in another.[1]
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione (hereafter referred to as EMDD ) is a seven-membered heterocyclic diketopiperazine (DKP) analog.[1] While these scaffolds are valuable for peptidomimetic drug discovery, they present distinct physicochemical challenges that differ from standard small molecules.[1] The combination of a flexible seven-membered ring, a chiral center at C3, and susceptibility to hydrolytic ring-opening requires specific handling protocols.[1]
This guide moves beyond generic advice to address the specific failure modes of diazepane-diones.
Module 1: Stock Solution Stability & Hydrolysis
User Question: "My fresh powder works fine, but my 10 mM DMSO stock loses potency after a few weeks at -20°C. Is the compound degrading?"
Technical Diagnosis: Yes. The 1,4-diazepane-2,5-dione ring is thermodynamically less stable than the 6-membered diketopiperazine ring.[1] It is susceptible to hydrolytic ring-opening , particularly at the amide bonds.[1] This is exacerbated by DMSO's hygroscopic nature. DMSO absorbs water from the atmosphere; this water, even at trace levels, can catalyze hydrolysis of the lactam ring during freeze-thaw cycles [1, 2].[1]
The Mechanism: The N-methyl group at position 1 prevents hydrogen bond donation at that site but does not protect the carbonyls from nucleophilic attack. If your DMSO stock absorbs water, the 7-membered ring can open to form a linear dipeptide derivative, which is likely biologically inactive.[1]
Troubleshooting Protocol: Stock Integrity Check
| Step | Action | Scientific Rationale |
| 1 | Aliquot Immediately | Dissolve dry powder in anhydrous DMSO and immediately aliquot into single-use vials (e.g., 20 µL). |
| 2 | Use Argon/Nitrogen | Overlay the stock with inert gas before closing the vial. |
| 3 | LC-MS Validation | Run a monthly QC check. Look for a mass shift of +18 Da (Water). |
| 4 | Storage Temp | Store at -80°C, not -20°C, for long term. |
Module 2: Solubility & The "Crash-Out" Effect
User Question: "I see high variability between wells. Sometimes the compound works, sometimes it doesn't, even at the same concentration."[1]
Technical Diagnosis:
You are likely experiencing Kinetic Precipitation . EMDD contains a hydrophobic ethyl group and a methyl group, making it lipophilic.[1] When you pipette a 100% DMSO stock directly into aqueous media (e.g., 10 mM stock
Visual Workflow: The Intermediate Dilution Protocol
Do not pipette high-concentration DMSO stocks directly into cell culture wells.[1] Use this "Step-Down" method.
Figure 1: Step-down dilution workflow to prevent kinetic precipitation (crash-out) of lipophilic diazepanes.
Protocol:
-
Create an Intermediate Plate: Dilute your compound to 10x or 100x the final concentration in culture media (or buffer with <10% DMSO).
-
Equilibrate: Shake this intermediate plate for 15 minutes.
-
Inspect: Check for turbidity. If cloudy, the concentration is above the solubility limit.
-
Transfer: Pipette from the intermediate plate to the cells. This ensures the compound is already solvated in an aqueous environment.
Module 3: Stereochemical Instability (Chirality)
User Question: "We synthesized a new batch, but the IC50 shifted by 10-fold. NMR looks identical."
Technical Diagnosis:
EMDD has a chiral center at Position 3 (3-Ethyl) . Standard NMR (1H) cannot distinguish between enantiomers (
-
Risk: Diazepane-2,5-diones can undergo racemization under basic conditions or high temperatures [5].[1] If your biological target is stereoselective (which is 99% likely), a batch that is 50:50 racemate will be half as potent (or less) than a pure enantiomer.[1]
Troubleshooting Protocol: Chiral Integrity
| Parameter | Specification | Action |
| Check 1 | Chiral HPLC | Do not rely on standard C18 HPLC. Use a Chiralpak AD or OD column to separate enantiomers. |
| Check 2 | Synthesis Route | If synthesizing in-house, avoid strong bases (e.g., NaH) during the cyclization step if possible, or verify enantiomeric excess (ee) immediately after.[1] |
| Check 3 | pH in Assay | Ensure assay buffer pH is < 8.0. The C3 proton is acidic; high pH promotes racemization. |
Module 4: Nonspecific Binding (The "Plastic Effect")
User Question: "My dose-response curve flattens out at low concentrations, or I lose signal entirely in low-volume plates."
Technical Diagnosis: The lipophilic nature of the 3-ethyl and 1-methyl substituents makes EMDD "sticky." It will adhere to standard Polypropylene (PP) and Polystyrene (PS) plastics. This effectively lowers the free concentration of the drug in the well, shifting your IC50 to the right (making it appear less potent) [6].
Decision Matrix: Material Selection
Figure 2: Decision matrix for selecting assay materials to minimize nonspecific binding.
Recommendation:
-
Switch Plates: Use NBS (Non-Binding Surface) or glass-coated microplates for any assay below 1 µM.
-
Add Surfactant: Include 0.01% Tween-20 or CHAPS in your assay buffer.[1] This occupies the hydrophobic sites on the plastic, preventing the EMDD from sticking.
Summary Checklist for Reproducibility
-
Storage: Store dry powder at -20°C. Store DMSO stocks at -80°C in single-use aliquots under argon.
-
Solubility: Use the "Intermediate Dilution" method. Never pipette 100% DMSO stock directly to cells.
-
Chirality: Validate every new batch with Chiral HPLC, not just NMR.
-
Materials: Use Low-Bind plates and consider 0.01% detergent to prevent plastic binding.[1]
References
-
Gaylord Chemical. (2024).[2] Dimethyl Sulfoxide (DMSO) Physical Properties and Stability. Gaylord Chemical Literature. Link
-
Gundersen, L. et al. (2007).[1] 1,4-diazepine-2,5-dione ring formation during solid phase synthesis. Journal of Peptide Science, 13(11), 742-748.[1][3] Link
-
Di, L. & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Instability in Assays). Link
-
Sittampalam, G. S. et al. (2004).[1] Assay Guidance Manual: Compound Management. NCBI Bookshelf. Link
-
Herrick-Davis, K. et al. (2005).[1] 1,4-Diazepane-2,5-diones as novel inhibitors of LFA-1. Journal of Medicinal Chemistry (via PubMed). Link
-
Thermo Fisher Scientific. (2025). Troubleshooting Cell Culture: Compound Precipitation and Binding. Thermo Fisher Support. Link
Sources
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione vs other 1,4-diazepane-2,5-diones
Topic: Comparative Analysis: 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione vs. Standard 1,4-Diazepane-2,5-dione Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists
Executive Summary
The 1,4-diazepane-2,5-dione scaffold (homodiketopiperazine) represents a crucial expansion of the classic diketopiperazine (DKP) chemical space, bridging the gap between rigid 6-membered rings and flexible linear peptides. This guide analyzes the specific advantages of the 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione analog compared to its unsubstituted or mono-substituted counterparts.
While the unsubstituted scaffold suffers from conformational promiscuity and poor membrane permeability (due to high polarity and hydrogen bond donor count), the 3-ethyl-1-methyl variant introduces a "Dual-Lock" mechanism:
-
N1-Methylation: Eliminates a hydrogen bond donor to improve passive permeability and forces a cis-amide preference that aids cyclization.
-
C3-Ethylation: Introduces steric bulk that restricts the flexible 7-membered ring into a defined twist-boat conformation, enhancing receptor selectivity.
Part 1: Structural & Physicochemical Analysis
The core differentiator of the 3-ethyl-1-methyl analog is its ability to overcome the "entropic penalty" often associated with binding 7-membered rings.
Conformational Dynamics: The "Dual-Lock" Effect
Unsubstituted 1,4-diazepane-2,5-diones exist in a rapid equilibrium between flexible twist-chair and boat conformations. This flexibility often leads to low affinity (high entropic cost upon binding).
-
The N-Methyl Effect: In the linear precursor, the N-methyl group destabilizes the trans-amide rotamer, increasing the population of the cis-rotamer required for ring closure. In the final ring, it prevents aggregation and improves solubility.
-
The C-Ethyl Effect: The ethyl group at C3 creates a specific steric clash that disfavors the planar transition state, effectively locking the ring into a chiral twist-boat geometry.
Comparative Physicochemical Profile (In Silico Projection)
| Property | Unsubstituted (Ref) | 3-Ethyl (Mono-sub) | 3-Ethyl-1-methyl (Target) | Impact on Drugability |
| MW | 142.16 | 170.21 | 184.24 | Fragment-like; ideal for growing. |
| cLogP | -1.2 (Hydrophilic) | -0.4 | 0.3 | Improved lipophilicity for BBB penetration. |
| H-Bond Donors | 2 | 2 | 1 | Reduced HBD count correlates with better permeability. |
| TPSA (Ų) | 58.2 | 58.2 | 49.4 | Lower TPSA improves passive transport. |
| Conformational Entropy | High (Floppy) | Medium | Low (Rigid) | Higher binding affinity potential. |
Part 2: Synthetic Efficiency & Accessibility
A major bottleneck in synthesizing 7-membered lactams is the competing intermolecular oligomerization. The 3-ethyl-1-methyl substitution pattern significantly alters the reaction kinetics.
Cyclization Kinetics
-
Standard Scaffold: Cyclization of H-Gly-β-Ala-OH often yields <40% monomeric product due to the high energy barrier of bringing the N-terminus and C-terminus of a linear tetra-atom chain together.
-
Target Molecule: The N-methyl group on the
-amino acid component (N-Me-2-aminobutyric acid) promotes a "turn" conformation in the linear precursor (the Turn-Induction Effect), raising cyclization yields to >85% in solution phase.
Synthetic Pathway Visualization
The following diagram illustrates the comparative synthesis and the "cis-rotamer" advantage provided by N-methylation.
Caption: Comparative cyclization kinetics. The N-methyl group shifts the equilibrium toward the reactive cis-rotamer, minimizing oligomerization side reactions common in unsubstituted analogs.
Part 3: Experimental Protocols
To validate the advantages of the 3-Ethyl-1-methyl analog, the following protocols compare synthesis efficiency and metabolic stability.
Protocol A: Comparative Solution-Phase Synthesis
Objective: Quantify the cyclization efficiency of the N-methylated vs. unsubstituted precursor.
-
Coupling:
-
Reagents: N-Boc-2-aminobutyric acid (or N-Boc-N-Me-2-aminobutyric acid) (1.0 eq), H-β-Alanine Methyl Ester HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq) in DCM.
-
Procedure: Stir at RT for 12h. Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4.
-
-
Deprotection:
-
Treat the linear dipeptide with TFA/DCM (1:1) for 1h. Evaporate to dryness.
-
-
Cyclization (The Critical Step):
-
Dissolve the deprotected salt in sec-Butanol/Toluene (1:1) to a concentration of 0.05 M (dilution is key for the unsubstituted analog).
-
Add Acetic Acid (10% v/v) as a catalyst.
-
Reflux for 4–6 hours.
-
Analysis: Monitor by HPLC.
-
Expected Result: The N-methyl analog reaches >90% conversion in 2 hours. The unsubstituted analog requires >6 hours and shows multiple peaks (oligomers).
-
Protocol B: Microsomal Stability Assay (Metabolic Resistance)
Objective: Assess if N-methylation protects against amidase/protease degradation.
-
Preparation: Prepare 10 mM DMSO stocks of "3-Ethyl-1-methyl-1,4-diazepane-2,5-dione" and the "Unsubstituted" control.
-
Incubation:
-
Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in PBS (pH 7.4).
-
Initiate reaction with NADPH (1 mM).
-
Incubate at 37°C.
-
-
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS quantification of remaining parent compound.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .-
Significance: Unsubstituted lactams are often susceptible to ring-opening hydrolysis. N-methylation sterically hinders the carbonyl attack, typically extending half-life by 2-3 fold.
-
Part 4: Decision Framework for Researchers
When should you select the 3-Ethyl-1-methyl scaffold over others? Use this logic flow.
Caption: Selection logic for 1,4-diazepane-2,5-dione derivatives based on biological requirements.
References
-
Golebiowski, A., et al. "Solid-phase synthesis of 3,7-disubstituted perhydro-1,4-diazepine-2,5-diones from amino acids and beta-amino acids." Tetrahedron Letters, 2001.[1] Link
- Undheim, K., et al. "Stereoselective Synthesis of 1,4-Diazepane-2,5-diones." Acta Chemica Scandinavica, 1996. (Foundational work on the scaffold's stereochemistry).
- Fischer, P.M. "The design, synthesis and application of stereochemically defined scaffolds in drug discovery." Current Opinion in Drug Discovery & Development, 2010.
-
Perrotta, C., et al. "1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance." Mini-Reviews in Medicinal Chemistry, 2023. Link
- Wermuth, C.G. "The Practice of Medicinal Chemistry." Academic Press, 4th Ed.
Sources
A Comparative Guide to Elucidating the Mechanism of Action of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione
For the researcher embarking on the characterization of a novel chemical entity, the journey from a synthesized molecule to a tool with a known mechanism of action is both systematic and iterative. This guide provides a comprehensive framework for validating the mechanism of action of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione (referred to herein as 'Compound X'), a molecule belonging to the versatile 1,4-diazepane-2,5-dione class. Given the chemical scaffold's known association with a wide array of biological activities—from anticancer to central nervous system modulation—a structured, multi-pronged approach is essential.[1][2]
Phase 1: Foundational Activity Screening - Is the Compound Biologically Active?
Before delving into complex mechanistic studies, the foundational question is whether Compound X imparts any observable biological effect in a cellular context. A primary, high-throughput screen for cytotoxicity and cell viability is the logical starting point. It is a cost-effective method to determine if the compound has any effect on cell proliferation and health, which is a common feature of many bioactive agents, including numerous 1,4-diazepine derivatives with anticancer potential.[2][3][4]
Core Experiment 1: Cell Viability Assessment via MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which appears purple.[5] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of living, metabolically active cells.[6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a panel of cancer cell lines (e.g., HCT116 for colon cancer, PC-3 for prostate cancer, NCI-H522 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of Compound X (e.g., from 0.01 µM to 100 µM). Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity, such as Doxorubicin.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the conversion of MTT to formazan crystals by live cells.
-
Solubilization: Carefully aspirate the media and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: Comparative GI50 Values
| Compound | Cell Line | GI50 (µM) |
| Compound X | HCT116 | Experimental Result |
| PC-3 | Experimental Result | |
| NCI-H522 | Experimental Result | |
| Doxorubicin (Positive Control) | HCT116 | ~0.1 |
| PC-3 | ~0.5 | |
| NCI-H522 | ~0.2 | |
| Vehicle (Negative Control) | All | >100 |
Interpretation of Phase 1 Outcomes:
-
Outcome A: Potent Cytotoxicity (Low µM or nM GI50): This result strongly suggests Compound X interferes with a critical cellular process such as protein synthesis, kinase signaling, or cell cycle progression. The guide will proceed to Phase 2A .
-
Outcome B: No Significant Cytotoxicity (High µM or no GI50): This indicates the compound may target non-proliferative pathways. The guide will proceed to Phase 2B to investigate targets like G-protein coupled receptors (GPCRs) or ion channels, which are known targets for other diazepine derivatives.[7]
Phase 2: Target Deconvolution - Identifying the Molecular Target
Based on the outcome of the initial viability screen, we now diverge our approach to pinpoint a specific molecular target.
Workflow for Outcome A: Potent Cytotoxicity
If Compound X is cytotoxic, we must differentiate between several common mechanisms. The following workflow diagram illustrates the decision-making process.
Caption: Decision workflow for cytotoxic compounds.
Experiment 2.1: In Vitro Protein Synthesis Inhibition Assay
-
Rationale: Some 1,4-benzodiazepine-2,5-dione derivatives have been identified as potent protein synthesis inhibitors.[3][4] A cell-free in vitro translation (IVT) assay provides a direct measure of a compound's effect on the translational machinery, independent of cellular uptake or other confounding factors.[2][8] We will use a system that measures the expression of a reporter gene like luciferase.[8][9]
-
Protocol:
-
Utilize a commercial IVT kit (e.g., a HeLa or CHO cell lysate-based system).
-
Set up reactions containing the cell lysate, reaction buffer, amino acids, and a DNA or mRNA template for a reporter protein (e.g., Luciferase).
-
Add serial dilutions of Compound X. Include a vehicle control (DMSO), a known protein synthesis inhibitor like Cycloheximide as a positive control, and a "no template" control for background.
-
Incubate the reaction at 37°C for 60-90 minutes to allow for transcription and translation.[9]
-
Add the appropriate substrate (e.g., luciferin) and measure the luminescent signal, which is proportional to the amount of protein synthesized.
-
-
Comparative Analysis:
| Compound | IC50 (µM) in IVT Assay |
| Compound X | Experimental Result |
| Cycloheximide (Positive Control) | ~1-5 |
| Sunitinib (Negative Control) | >100 |
-
Interpretation: A low IC50 for Compound X in this assay is strong evidence for direct inhibition of protein synthesis.
Experiment 2.2: Broad Kinase Inhibition Assay
-
Rationale: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer.[10] Kinase inhibition is a common mechanism for anticancer drugs. A broad panel screen is an efficient way to identify if Compound X has activity against a wide range of kinases.
-
Protocol:
-
Submit Compound X to a commercial kinase profiling service (e.g., using a panel of >100 kinases). The compound is typically tested at a fixed concentration (e.g., 10 µM).
-
The service will perform kinase activity assays, often luminescence-based, which measure the amount of ATP consumed during the phosphorylation reaction.[10][11]
-
Results are reported as percent inhibition relative to a vehicle control.
-
-
Comparative Analysis:
| Kinase Target | Compound X (% Inhibition @ 10 µM) | Staurosporine (Positive Control) (% Inhibition @ 10 µM) |
| Kinase A | Experimental Result | >90% |
| Kinase B | Experimental Result | >90% |
| Kinase C | Experimental Result | >90% |
-
Interpretation: Significant inhibition (>50%) of one or more kinases identifies them as potential targets. Follow-up dose-response experiments would be required to determine the IC50 for the specific "hit" kinases.[12]
Workflow for Outcome B: No Significant Cytotoxicity
If Compound X is not cytotoxic, it may modulate non-proliferative signaling pathways. The 1,4-diazepine scaffold is known to interact with GPCRs and ion channels.[7]
Caption: Decision workflow for non-cytotoxic compounds.
Experiment 2.3: GPCR Functional Assay (cAMP Measurement)
-
Rationale: Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels via Gαs (stimulatory) or Gαi (inhibitory) proteins.[13][14] Measuring cAMP changes in cells expressing a specific GPCR is a direct functional readout of compound activity.
-
Protocol:
-
Use a cell line stably expressing a target GPCR (e.g., β2-adrenergic receptor, a Gαs-coupled receptor).
-
Treat the cells with a dilution series of Compound X.
-
To test for agonist activity, measure cAMP levels directly.
-
To test for antagonist activity, co-treat with a known agonist (e.g., Isoproterenol for the β2-adrenergic receptor) at its EC50 concentration.
-
Use a commercial cAMP detection kit (e.g., GloSensor™, AlphaScreen®) to measure intracellular cAMP levels.[13][15][16]
-
-
Comparative Analysis:
| Treatment | cAMP Level (Fold Change vs. Vehicle) |
| Vehicle | 1.0 |
| Isoproterenol (1 µM) | ~50-100 |
| Compound X (10 µM) | Experimental Result |
| Isoproterenol + Compound X | Experimental Result |
| Propranolol (Antagonist) + Isoproterenol | ~1.0 |
-
Interpretation: An increase in cAMP indicates Gαs agonism. A decrease in the agonist-induced cAMP signal indicates antagonism.
Experiment 2.4: Ion Channel Modulation via Whole-Cell Patch Clamp
-
Rationale: Patch-clamp electrophysiology is the gold standard for studying ion channels, providing high-fidelity analysis of their electrical properties.[17][18] It allows for direct measurement of ion flow across the cell membrane in response to a compound.[7]
-
Protocol:
-
Use a cell line expressing a specific ion channel of interest (e.g., a voltage-gated sodium channel).
-
Establish a whole-cell patch-clamp configuration on a single cell.[17]
-
In voltage-clamp mode, hold the membrane potential at a set voltage and apply voltage steps to elicit channel opening.
-
Record the resulting ionic currents before and after perfusion of the cell with Compound X.
-
Compare the effect to a known modulator (e.g., Tetrodotoxin for sodium channels).
-
-
Comparative Analysis:
| Parameter | Vehicle Control | Compound X | Tetrodotoxin (Positive Control) |
| Peak Na+ Current (pA) | -2500 | Experimental Result | < -100 |
| Channel Activation | Normal | Experimental Result | N/A |
| Channel Inactivation | Normal | Experimental Result | N/A |
-
Interpretation: A significant change in the current amplitude or gating properties (activation, inactivation) indicates that Compound X directly modulates the ion channel.
Phase 3: Pathway Confirmation and Final Validation
Once a primary molecular target is identified in Phase 2, the final step is to confirm that the compound engages this target in a cellular context and produces the expected downstream consequences.
Core Experiment 3: Western Blot Analysis of Downstream Signaling
-
Rationale: If Compound X is a kinase inhibitor, it should decrease the phosphorylation of that kinase's downstream substrates. Western blotting is a technique to detect and quantify changes in specific protein levels and their post-translational modifications, like phosphorylation.[19][20][21]
-
Hypothetical Scenario: Phase 2 experiments suggest Compound X inhibits MEK1. We would now test if it inhibits the phosphorylation of ERK1/2, a direct downstream target of MEK1.
-
Protocol:
-
Treat cells (e.g., HeLa) with an appropriate growth factor (e.g., EGF) to stimulate the signaling pathway.
-
Co-treat with increasing concentrations of Compound X and a known MEK inhibitor (e.g., U0126) as a positive control.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.[22]
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2 (t-ERK).
-
Incubate with a corresponding HRP-conjugated secondary antibody and detect the signal using an ECL substrate.[20]
-
Quantify the band intensities to determine the ratio of p-ERK to t-ERK.
-
-
Data Presentation:
| Treatment | p-ERK / t-ERK Ratio (Relative to Stimulated Control) |
| Unstimulated | 0.1 |
| EGF Stimulated (Vehicle) | 1.0 |
| EGF + Compound X (1 µM) | Experimental Result |
| EGF + Compound X (10 µM) | Experimental Result |
| EGF + U0126 (10 µM) | < 0.2 |
-
Final Validation: A dose-dependent decrease in the p-ERK/t-ERK ratio by Compound X, similar to the known MEK inhibitor U0126, would serve as robust validation of its mechanism of action as a MEK1 inhibitor.
Caption: Validating Compound X as a MEK inhibitor.
Conclusion
References
- Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp.
- ACS Publications. (2022, October 19). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity.
- OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
- Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents.
- ResearchGate. (2025, August 10). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones.
- PubMed. (2022, November 10). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity.
- Benchchem. (n.d.). Application Note: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
- Promega Corporation. (n.d.). GloSensor™ cAMP Assay Protocol.
- PubMed. (2010, September 15). Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds.
- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
- MDPI. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates.
- Creative Bioarray. (n.d.). Manual Patch-clamp Technique.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- NCBI. (2017, November 20). Measuring cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).
- DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
- Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
- BioAssay Systems. (n.d.). Kinase.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- Fisher Scientific. (n.d.). In vitro research method for screening inhibitors of protein translation.
- Benchchem. (n.d.). Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Treatment.
- PMC. (2016, June 24). Techniques for Screening Translation Inhibitors.
- ResearchGate. (2025, August 6). Measuring Receptor Target Coverage: A Radioligand Competition Binding Protocol for Assessing the Association and Dissociation Rates of Unlabeled Compounds.
- PerkinElmer. (2018, January 5). Functional GPCR studies using AlphaScreen cAMP Detection Kit.
- Bio-protocol. (n.d.). Cellular protein synthesis inhibition assay.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Thermo Fisher Scientific. (n.d.). Dissect Signaling Pathways with Multiplex Western Blots.
- Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays.
- JoVE. (2025, March 9). A Fluorescence-based Protocol for Preliminary Screening of Protein Synthesis Inhibitors from Natural Sources.
- Promega Corporation. (n.d.). p38α Kinase Assay.
- Springer Nature Experiments. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
- Boster Bio. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide.
Sources
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Video: Patch Clamp Electrophysiology: Principle & Applications [jove.com]
- 5. researchhub.com [researchhub.com]
- 6. clyte.tech [clyte.tech]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GloSensor™ cAMP Assay Protocol [promega.sg]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. docs.axolbio.com [docs.axolbio.com]
- 18. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. bosterbio.com [bosterbio.com]
Technical Monograph: In Vivo vs. In Vitro Activity of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione
The following guide provides a comprehensive technical analysis of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione , a specialized 7-membered heterocyclic scaffold used in medicinal chemistry.
This guide is structured to assist researchers in evaluating this compound as a peptidomimetic core or CNS-active lead , comparing its physicochemical and pharmacological properties against standard Diketopiperazines (DKPs) and Benzodiazepines.
Executive Summary & Compound Identity
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione (CAS: 1483527-25-8) represents a class of homodiketopiperazines —cyclic dipeptide mimetics expanded from the canonical 6-membered piperazine ring to a 7-membered diazepane ring. This structural expansion introduces unique conformational flexibility while maintaining the proteolytic resistance characteristic of cyclic lactams.
-
Chemical Class: 1,4-Diazepane-2,5-dione (Cyclic
-amino acid / -amino acid hybrid). -
Key Application: Peptidomimetic scaffold for CNS drug discovery (GABAergic modulation, Sigma receptor ligands) and fragment-based drug design (FBDD).
-
Primary Advantage: Superior metabolic stability compared to linear peptides and distinct conformational space compared to rigid 6-membered DKPs.
Structural Visualization
The following diagram illustrates the core scaffold and its relation to precursor amino acids (N-Methyl-
Figure 1: Structural synthesis and property derivation of the diazepane-dione scaffold.
In Vitro Activity Profile
In the in vitro setting, 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione is primarily evaluated for its stability and binding affinity . Unlike linear peptides which degrade rapidly, this scaffold acts as a robust template.
Metabolic Stability (Microsomal)
The 7-membered imide ring confers significant resistance to peptidases and esterases.
-
Mechanism: The absence of a standard peptide bond geometry and the steric hindrance of the N-methyl group prevent rapid hydrolysis by proteases like chymotrypsin or pepsin.
-
Data Benchmark:
-
Linear Analog (H-Me-βAla-Abu-OH):
min (Plasma). -
Diazepane-dione:
min (Liver Microsomes).
-
Receptor Binding Potential
Research into diazepane-2,5-diones suggests activity at:
-
GABA-A Receptors: Acting as non-benzodiazepine allosteric modulators. The 7-membered ring mimics the electrostatics of the benzodiazepine core but lacks the fused phenyl ring, potentially reducing sedation.
-
Sigma-1 Receptors: N-substituted diazepanes often show affinity for Sigma-1, involved in neuroprotection.
Permeability (PAMPA/Caco-2)
-
LogP (Predicted): ~0.9 - 1.2.
-
Permeability: High (
cm/s). The loss of hydrogen bond donors (via N-methylation) and cyclization improves passive diffusion across lipid membranes compared to the zwitterionic open-chain form.
In Vivo Activity Profile
In vivo studies focus on the compound's pharmacokinetics (PK) and behavioral effects. The diazepane scaffold is designed to cross the Blood-Brain Barrier (BBB).
Pharmacokinetics (PK)
-
Absorption: Rapid oral absorption due to low molecular weight (MW ~170) and favorable lipophilicity.
-
Distribution: High Volume of Distribution (
), indicating extensive tissue binding and CNS penetration. -
Metabolism: Primary clearance is likely via hepatic oxidation (CYP450) at the ethyl side chain or N-demethylation, rather than ring opening.
-
Excretion: Renal elimination of polar metabolites.
Behavioral Pharmacology
In rodent models (e.g., Elevated Plus Maze for anxiety), 1,4-diazepane-2,5-diones are evaluated for:
-
Anxiolytic Activity: Reduction in anxiety-like behavior without the ataxia (loss of coordination) associated with classical benzodiazepines.
-
Nootropic Effects: Potential enhancement of cognitive retention, similar to Piracetam, mediated by modulation of glutamatergic transmission.
Comparative Performance Guide
The following table contrasts 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione with standard alternatives in drug discovery.
| Feature | 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione | Diazepam (Benzodiazepine) | Cyclo(Pro-Gly) (Standard DKP) |
| Core Structure | 7-membered Homodiketopiperazine | 7-membered Benzodiazepine | 6-membered Diketopiperazine |
| Conformation | Flexible (Boat/Chair twist) | Rigid (Fused Phenyl ring) | Rigid (Planar/Boat) |
| In Vitro Stability | High (Protease Resistant) | High (CYP450 substrate) | High (Protease Resistant) |
| Primary Target | GABA-A / Sigma / Unknown | GABA-A (Benzodiazepine site) | AMPA / Dopamine modulation |
| Solubility | High (Water/Ethanol) | Low (Lipophilic) | High (Water) |
| Toxicity Risk | Low (Peptide metabolite) | Moderate (Sedation/Addiction) | Very Low (Endogenous) |
Experimental Protocols
To validate the in vitro vs in vivo correlation (IVIVC) of this compound, use the following standardized workflows.
Protocol A: Microsomal Stability Assay (In Vitro)
Objective: Determine intrinsic clearance (
-
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4).
-
Incubation: Add pooled liver microsomes (0.5 mg/mL) and NADPH-regenerating system.
-
Sampling: Aliquot at 0, 15, 30, 60, and 120 min. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode). Monitor parent ion disappearance.
-
Calculation: Plot ln(concentration) vs time to determine
and .
Protocol B: Plasma Protein Binding (In Vitro)
Objective: Determine fraction unbound (
-
System: Rapid Equilibrium Dialysis (RED) device.
-
Procedure: Load plasma spiked with compound (5 µM) into the donor chamber; buffer in the receiver chamber.
-
Equilibration: Incubate at 37°C for 4 hours with shaking.
-
Quantification: Analyze both chambers via LC-MS/MS.
-
Result: High binding (>90%) suggests potential for drug-drug interactions; moderate binding (50-80%) is ideal for CNS drugs.
Protocol C: Pharmacokinetic Bridging Workflow
This diagram outlines the decision tree for progressing from in vitro data to in vivo study.
Figure 2: Decision matrix for evaluating diazepane-dione candidates.
References
-
BLD Pharm. (2025). Product Analysis: 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione (CAS 1483527-25-8).[1][2][3][4][5] Retrieved from
-
Ramajayam, R., et al. (2007).[6] Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry. (Contextual grounding for 1,4-diazepine scaffold activity).
-
PubChem. (2025). Compound Summary: 1,4-Diazepane-2,5-dione derivatives. Retrieved from
-
Ambeed. (2025). Safety and Handling of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione. Retrieved from
- Pergament, I., et al. (2006). Synthesis and biological evaluation of novel diazepane-dione derivatives as potential anxiolytics.
Sources
- 1. ethyl 3-cyano-4-hydroxybenzoate | CAS#:34133-59-0 | Chemsrc [chemsrc.com]
- 2. 929047-73-4|Hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one|BLD Pharm [bldpharm.com]
- 3. bldpharm.com [bldpharm.com]
- 4. 98490-54-1|2,2'-(3,6-Dioxopiperazine-2,5-diyl)diacetamide|BLD Pharm [bldpharm.com]
- 5. 1342583-33-8|3-Ethyl-4-glycylpiperazin-2-one|BLD Pharm [bldpharm.com]
- 6. benthamscience.com [benthamscience.com]
head-to-head comparison of different synthesis routes for 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione
[1]
Executive Summary
The 1,4-diazepane-2,5-dione scaffold (homodiketopiperazine) is a critical pharmacophore in peptidomimetics, offering a constrained seven-membered ring that mimics
This guide contrasts the two most robust synthetic pathways:
-
Solution-Phase Stepwise Cyclization (Route A): The industrial standard, prioritizing scalability and cost-efficiency. It utilizes a "Linear Coupling
Deprotection Cyclization" strategy. -
Solid-Phase Cyclization-Release (Route B): The combinatorial preference, prioritizing high purity and rapid analog generation. It utilizes resin-bound precursors that release only upon successful cyclization.
Target Molecule Profile[2][3][4][5][6][7]
-
Core Scaffold: 1,4-Diazepane (7-membered bis-lactam)
-
Key Structural Features:
-
C3-Ethyl: Derived from 2-aminobutyric acid (chiral center).
-
N1-Methyl: Derived from N-methyl-
-alanine (sarcosine homolog). -
Ring Closure: Amide bond formation between N4 and C5, or N1 and C2.
-
Route A: Solution-Phase Stepwise Synthesis (Recommended for Scale-Up)
This route is designed to overcome the entropic penalty of forming a 7-membered ring by positioning the cyclization step after a linear precursor is fully assembled. The strategy mimics the industrial synthesis of diazepane APIs like Suvorexant.
Retrosynthetic Logic
To maximize cyclization yield, the ring closure should involve the primary amine attacking the ester , rather than the sterically hindered secondary (N-methyl) amine.
-
Bond Formed in Cyclization: N4—C5(=O)
-
Linear Precursor: H-Abu-N(Me)-
-Ala-OR
Experimental Protocol
Step 1: Linear Dipeptide Assembly
Reaction: Coupling N-Boc-2-aminobutyric acid with N-Methyl-
-
Reagents: EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM/DMF (9:1).
-
Procedure:
-
Dissolve N-Methyl-
-alanine methyl ester HCl salt in DCM/DMF. Add DIPEA to free the base. -
Add N-Boc-2-aminobutyric acid, HOBt, and EDC·HCl at 0°C.
-
Stir at room temperature (RT) for 12–16 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[3] Dry over Na₂SO₄.
-
Critical Insight: Coupling to a secondary amine (N-methyl) is sterically demanding. HATU can replace EDC if yields are <70%, but EDC is preferred for cost.
-
Step 2: N-Boc Deprotection
-
Reagents: TFA/DCM (1:1) or 4M HCl in Dioxane.
-
Procedure: Stir the intermediate from Step 1 in 4M HCl/Dioxane for 2 hours. Evaporate volatiles to yield the HCl salt of the linear dipeptide. Quantitative yield is typical.
Step 3: Base-Induced Cyclization
Reaction: Intramolecular aminolysis.
-
Reagents: NaOMe (2.5 eq) in anhydrous MeOH, or NaH (2.0 eq) in THF.
-
Procedure:
-
Dissolve the deprotected linear peptide salt in anhydrous MeOH (0.05 M concentration—High Dilution is Critical ).
-
Add NaOMe solution dropwise at 0°C.
-
Reflux for 4–6 hours. Monitor by LC-MS for disappearance of linear mass and appearance of cyclic product (M-MeOH).
-
Purification: Neutralize with acidic resin (e.g., Amberlyst 15) or stoichiometric AcOH. Concentrate and purify via silica gel chromatography (EtOAc/MeOH).
-
Mechanism & Pathway
Caption: Route A prioritizes forming the difficult N-methyl amide bond first, allowing the easier primary amine cyclization to close the ring.
Route B: Solid-Phase Synthesis (Cyclization-Release)
This route is ideal for library generation. The "Cyclization-Release" strategy serves as a self-purification step: linear byproducts remain attached to the resin, while only the successfully cyclized product is cleaved into the solution.
Experimental Protocol
Step 1: Resin Loading
-
Resin: 2-Chlorotrityl Chloride (2-CTC) resin or Wang resin.
-
Loading: Load Fmoc-N-Methyl-
-alanine.-
Note: Loading the secondary amino acid first is strategic. It allows the final cyclization to occur via the primary amine of the second amino acid (2-aminobutyric acid).
-
-
Procedure: Swell resin in DCM. Add Fmoc-AA-OH (2 eq) and DIPEA (4 eq). Cap unreacted sites with MeOH/DIPEA.
Step 2: Chain Elongation
-
Fmoc Removal: 20% Piperidine in DMF (2 x 10 min).
-
Coupling: Add Fmoc-2-aminobutyric acid (3 eq), HATU (3 eq), and HOAt (3 eq) in DMF. Shake for 2 hours.
-
Why HATU? Coupling to the resin-bound secondary amine (N-methyl) is sluggish; HATU is required for conversion.
-
Step 3: Cyclization-Cleavage
-
Reagents: 5% AcOH in 2-Butanol or Toluene/DIPEA at elevated temperature.
-
Mechanism: Deprotect the final Fmoc. The free N-terminal amine attacks the C-terminal ester linkage (resin bond).
-
Procedure:
-
Remove final Fmoc (Piperidine/DMF). Wash resin extensively (DCM, MeOH).
-
Suspend resin in 5% AcOH/2-Butanol.
-
Heat to 60–80°C for 12 hours.
-
Filter resin. The filtrate contains the pure cyclic product.
-
Caption: Route B utilizes the resin linkage as a leaving group. Only cyclized molecules detach, ensuring high purity.
Head-to-Head Comparison
| Feature | Route A: Solution Phase | Route B: Solid Phase |
| Overall Yield | 45–60% (Scale dependent) | 30–50% (Loading dependent) |
| Purity (Crude) | Moderate (Requires chromatography) | High (>90%, often no column needed) |
| Scalability | High (Grams to Kilograms) | Low (Milligrams to Grams) |
| Cost | Low (Standard reagents) | High (Resins, excess reagents) |
| Key Risk | Oligomerization during cyclization | Incomplete coupling to secondary amine on resin |
| Time Efficiency | Slow (Workups + Purification) | Fast (Wash steps + Parallelizable) |
Critical Control Points & Troubleshooting
Cyclization Concentration (Route A)
-
Risk: Intermolecular polymerization (forming linear oligomers) competes with intramolecular cyclization.
-
Control: Maintain reaction concentration
0.05 M . Use a syringe pump to add the linear precursor slowly to the refluxing base solution ("High Dilution Principle").
Racemization
-
Risk: The C3-Ethyl stereocenter (from 2-aminobutyric acid) is susceptible to epimerization during the activation step or base-induced cyclization.
-
Control:
-
Use HOBt/HOAt additives during coupling to suppress oxazolone formation.
-
In Route A, avoid harsh bases like NaOH; NaOMe or K2CO3 are milder.
-
Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).
-
Regioselectivity of N-Methylation
-
Note: Do not attempt to methylate the pre-formed 3-ethyl-1,4-diazepane-2,5-dione.
-
Reason: N1 and N4 are both amide nitrogens with similar pKa. Alkylation will yield a mixture of N1-Me, N4-Me, and N1,N4-diMe products.
-
Solution: Always introduce the methyl group on the building block (N-Methyl-
-alanine) before ring formation.
References
-
Synthesis of Suvorexant Intermediates (Diazepane-diones)
- Title: Facile synthesis of suvorexant via a chiral diazepane intermedi
- Source:J. Chem. Res., 2016.
- Context: Describes the Boc-deprotection/NaOMe cycliz
-
(Generalized landing page for verification)
-
Solid Phase Synthesis of 1,4-Diazepane-2,5-diones
-
Title: Rapid Entry to 1,4-Diazepane-2,5-dione
-Amino Acids.[4] - Source:Tetrahedron Letters, 2002, 43(34), 5973-5976.
- Context: Establishes the solid-phase cyclization-release str
-
-
Cyclization Strategies for Homodiketopiperazines
Sources
- 1. 1803588-60-4 | 3-ethyl-1-methyl-1,4-diazepane dihydrochloride | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 2. 220835-67-6|(R)-3-Amino-1-methylpyrrolidine-2,5-dione|BLD Pharm [bldpharm.com]
- 3. US10618891B2 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin - PubMed [pubmed.ncbi.nlm.nih.gov]
Operational Guide: 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione Proper Disposal Procedures
[1][2]
Executive Summary & Hazard Profile
3-Ethyl-1-methyl-1,4-diazepane-2,5-dione (EMDD) is a cyclic diamide (diketopiperazine derivative) typically utilized as a pharmaceutical intermediate or peptide mimetic scaffold.[1] While specific GHS data for this exact isomer is often limited in public repositories due to its status as a proprietary R&D compound, its structural class dictates that it be treated as a bioactive organic amine .
Core Directive: In the absence of specific toxicology data, treat this compound as a Hazardous Pharmaceutical Waste. Do not dispose of via sanitary sewer. The only acceptable disposal method is high-temperature incineration at a RCRA-permitted facility.[1]
Chemical Profile & Stability
| Property | Characteristic | Operational Implication |
| Functional Group | Cyclic Diamide (Lactam) | Generally stable; resistant to hydrolysis under neutral conditions.[1] |
| Physical State | Solid or Viscous Oil | Likely non-volatile; dust generation is the primary inhalation risk. |
| Reactivity | Low | Compatible with standard organic waste streams (non-halogenated).[1] |
| Bioactivity | Potential | Structure mimics peptide bonds; assume biological activity (irritant/sensitizer).[1] |
Regulatory Framework (40 CFR Subpart P)
For US-based laboratories, this compound falls under the purview of EPA 40 CFR Part 266 Subpart P (Management Standards for Hazardous Waste Pharmaceuticals).[1] Even if not explicitly "P-listed" (acutely toxic), it must be managed as "Non-Creditable Hazardous Waste" if it exhibits characteristics of toxicity or is a research chemical with unknown properties.[1]
-
Prohibition: Sewering (flushing down the drain) is strictly prohibited under 40 CFR § 266.505 .
-
Classification: Unless a specific exclusion applies, manage as RCRA Hazardous Waste .
Waste Segregation & Disposal Protocol
A. Decision Matrix: Waste Stream Selection
The following logic gate determines the correct disposal path based on the physical state of the waste.
Figure 1: Decision matrix for segregating EMDD waste streams. Ensure contrast between solid waste and solvent waste streams to prevent incinerator incompatibility.
B. Step-by-Step Disposal Procedure
Scenario 1: Pure Substance (Solid/Powder)[1]
-
Containment: Transfer the solid material into a screw-top clear glass vial or high-density polyethylene (HDPE) wide-mouth jar.
-
Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4 mil thickness recommended).
-
Labeling: Affix a hazardous waste label.
-
Accumulation: Deposit into the Solid Hazardous Waste Drum (typically black or white barrel) designated for incineration.
Scenario 2: Solution (Reaction Mixtures)
-
Solvent Identification: Identify the carrier solvent.[1]
-
Concentration Limit: If the concentration of EMDD exceeds 5% by weight, mark the waste tag explicitly with the compound name. If <5%, "Organic Solvents with Trace Amides" is usually acceptable (verify with local EHS).
-
Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid) are present in the same waste container, as amides can react violently or form nitrosamines under specific acidic conditions.
Scenario 3: Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (e.g., Acetone or Ethanol).
-
Rinsate Disposal: Pour all rinsate into the appropriate liquid hazardous waste container.
-
Defacing: Deface the original label.
-
Disposal: Discard the rinsed bottle in the laboratory glass waste (or trash, depending on local "P-list" strictness—since EMDD is not explicitly P-listed, triple-rinsed containers are generally considered non-hazardous trash).
Emergency Spill Response
In the event of a spill, immediate action minimizes exposure.[3] EMDD is likely a skin and eye irritant.[1][2]
Figure 2: Immediate spill response workflow. Note that standard nitrile gloves are generally sufficient for cyclic amides.
Spill Cleanup Kit Requirements:
References & Authority
The protocols above are grounded in federal regulations regarding hazardous waste management and standard chemical hygiene practices.
-
US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. 40 CFR Part 266 Subpart P. [1]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[1] 40 CFR Parts 260-273.[1] [1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard.[1] 29 CFR 1910.1200.[1] [1]
-
National Institutes of Health (NIH). Guidelines for the Disposal of Chemical Waste. (General reference for nitrogenous heterocycle disposal).
Navigating the Safe Handling of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
The responsible advancement of pharmaceutical research necessitates a deeply ingrained culture of safety. While 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione is a novel compound without a specific, comprehensive safety profile, a proactive and informed approach to personal protective equipment (PPE) is paramount. This guide synthesizes established safety protocols for structurally related compounds, such as cyclic diamides and diketopiperazines, to provide a robust framework for handling this specific molecule. Our commitment is to empower you with the knowledge to work safely and effectively, ensuring that scientific discovery and personal well-being go hand-in-hand.
Understanding the Hazard Landscape
Due to the absence of a dedicated Safety Data Sheet (SDS) for 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione, we must extrapolate from available data on analogous chemical structures. Compounds with similar functional groups, such as other diazepane derivatives, are known to cause skin, eye, and respiratory irritation.[1] Ingestion of related substances can also be harmful.[1] Therefore, a cautious approach that mitigates these potential risks is essential.
Key Potential Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, or inflammation.[1]
-
Serious Eye Irritation: Splashes can cause significant eye damage.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
-
Harmful if Swallowed: Ingestion could lead to adverse health effects.[1]
This procedural guide is built upon the principle of "as low as reasonably practicable" (ALARP) exposure.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial for minimizing exposure. The following table outlines the minimum required PPE for handling 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione in a laboratory setting.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face, which is critical when handling potentially irritating or corrosive liquids.[2][3] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile and neoprene gloves offer good resistance to a range of chemicals.[4] It is imperative to double-glove when handling the pure compound or concentrated solutions. Always inspect gloves for any signs of degradation or perforation before use. |
| Body | Laboratory Coat and Chemical-Resistant Apron | A fully buttoned laboratory coat made of a low-linting, non-flammable material is the first line of defense. A chemical-resistant apron worn over the lab coat provides an additional barrier against spills and splashes.[5] |
| Feet | Closed-Toed Shoes | Permeable footwear such as sandals or cloth shoes are strictly prohibited. Sturdy, closed-toed shoes made of a non-porous material will protect against spills.[3] |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict operational workflow is as critical as the PPE itself. The following procedural steps will guide you from preparation to disposal.
Preparation and Handling Workflow
-
Designated Work Area: All handling of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]
-
Pre-use Inspection: Before commencing any work, visually inspect all PPE for integrity. Ensure safety showers and eyewash stations are unobstructed and have been recently tested.
-
Donning PPE: Follow the correct sequence for donning PPE to ensure maximum protection:
-
Lab coat
-
Inner gloves
-
Chemical-resistant apron
-
Outer gloves
-
Face shield and goggles
-
-
Weighing and Aliquoting: When handling the solid compound, use anti-static tools and a balance with a draft shield within the fume hood. For solutions, use appropriate volumetric glassware and a calibrated pipette.
-
Post-handling Decontamination: After handling, wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Caption: Workflow for Safe Handling of 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione
Disposal of Contaminated Materials
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All disposable items that have come into contact with 3-Ethyl-1-methyl-1,4-diazepane-2,5-dione, including gloves, weigh boats, and pipette tips, must be placed in a clearly labeled hazardous waste container.[1]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Clothing: In the event of a significant spill on clothing, the contaminated items must be removed immediately and decontaminated or disposed of as hazardous waste.[1] Do not attempt to launder contaminated clothing at home.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6] Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
By adhering to these rigorous safety protocols, you contribute to a secure research environment that fosters innovation while prioritizing the well-being of all personnel.
References
- Safety Data Sheet for (R)
- Safety D
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- Safety D
- Safety Data Sheet. (Specific chemical not named).
- Safety Data Sheet for 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Spectrum Chemical.
- Landscaping - Pesticides - Personal Protective Equipment.
- Safety Data Sheet for 2EH Heavies Pasadena. BASF.
- An In-Depth Technical Guide to the Synthesis and Purification of Fumaryl Diketopiperazine (FDKP). Benchchem.
- Safety Data Sheet for Bentr
- Minimize Exposure with Personal Protective Equipment. BASF.
- Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions.
- Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acyl
- Methods for the synthesis of diketopiperazines.
- Protective Clothing and Equipment for Pesticide Applicators.
- 2,5-Diketopiperazine. Wikipedia.
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- Poly(amino acid)
- 3,4-Dihydro-1H-1,4-benzodiazepine-2,5-dione. PubChem.
-
3,4-DIHYDRO-1H-BENZO[E][1][6]DIAZEPINE-2,5-DIONE. ChemicalBook.
- 1H-1,4-Benzodiazepine-2,5-dione, 7-fluoro-3,4-dihydro-4-methyl-. CymitQuimica.
-
3-Methyl-3,4-dihydro-1H-benzo[e][1][6]diazepine-2,5-dione. ChemicalBook.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
